Pomalidomide 4'-alkylC2-azide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H14N6O4 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
4-(2-azidoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23) |
InChI Key |
FQNYDLNLHXYZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide 4'-alkylC2-azide: A Technical Guide to its Mechanism of Action and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931) 4'-alkylC2-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, designed as a versatile chemical tool for advanced drug discovery, particularly in the field of targeted protein degradation. This technical guide provides an in-depth exploration of the core mechanism of action of pomalidomide and its azide-functionalized analogue. It details how these molecules engage the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific protein targets. This guide offers a compilation of quantitative data, detailed experimental protocols for key biochemical and cellular assays, and visual representations of the underlying biological pathways and experimental workflows to support researchers in the application of this technology.
Introduction: Hijacking the Ubiquitin-Proteasome System
Pomalidomide is a potent modulator of the CRBN E3 ubiquitin ligase complex.[1] Its mechanism of action involves binding to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1][2] This binding event allosterically modulates the complex, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not typically targeted by the native E3 ligase.[1][2]
The most well-characterized neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these factors is central to the therapeutic effects of pomalidomide in multiple myeloma.[2]
Pomalidomide 4'-alkylC2-azide leverages this inherent activity. It is a functionalized CRBN ligand developed for application in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (in this case, pomalidomide), a linker, and a ligand for a specific protein of interest (POI). By tethering the POI to the E3 ligase complex, PROTACs induce the ubiquitination and degradation of the target protein.
The 4'-alkylC2-azide modification on the pomalidomide core provides a crucial chemical handle. The terminal azide (B81097) group enables facile and efficient conjugation to a linker element bearing a complementary reactive group, most commonly an alkyne, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4] This modular approach allows for the rapid synthesis of a wide array of PROTACs for the targeted degradation of various proteins.
Core Mechanism of Action
The mechanism of action of a pomalidomide-based PROTAC, synthesized using this compound, can be dissected into the following key steps:
-
Binding to Cereblon: The pomalidomide moiety of the PROTAC binds to the thalidomide-binding domain of CRBN, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1]
-
Recruitment of Target Protein: Simultaneously, the other end of the PROTAC, containing a ligand for a specific POI, binds to its target.
-
Ternary Complex Formation: This dual binding results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ubiquitin ligase machinery.
-
Ubiquitination: The E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the recruited POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to engage in another cycle of degradation.
This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Quantitative Data
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | ~1.5 µM, ~2 µM, ~2.694 µM, ~3 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |
| Iberdomide (CC-220) | Not Reported | ~60 nM, ~150 nM | TR-FRET |
Experimental Protocols
Synthesis of Pomalidomide-based PROTACs via Click Chemistry
This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized POI ligand using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
t-Butanol
Procedure:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and the alkyne-functionalized POI ligand (e.g., 10 mM in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
In a reaction vial, combine the this compound solution (1.0 equivalent) and the alkyne-functionalized POI ligand solution (1.0-1.2 equivalents).
-
Add a suitable solvent system, such as a mixture of DMSO and water or t-BuOH and water, to ensure all reactants are dissolved.
-
If using, add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the PROTAC product by preparative reverse-phase high-performance liquid chromatography (HPLC).
Target Protein Degradation Assay (Western Blot)
This assay is used to confirm the degradation of the target protein induced by the newly synthesized PROTAC.
Materials:
-
Human cell line expressing the POI (e.g., MM.1S multiple myeloma cells for IKZF1/3 degradation)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or DMSO for the desired time course (e.g., 24 hours). Include a positive control (e.g., a known degrader for the POI) and a negative control (e.g., a proteasome inhibitor to demonstrate dependence on the proteasome).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G beads
-
Primary antibody against ubiquitin for western blotting
Procedure:
-
Treat cells with the PROTAC at a concentration that induces significant degradation. Include a co-treatment group with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the POI using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated POI.
Cereblon Binding Assay (Competitive TR-FRET)
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody (donor fluorophore)
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide; acceptor fluorophore)
-
Test compounds (PROTAC and parent pomalidomide)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of the test compounds.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal. The decrease in the FRET signal corresponds to the displacement of the fluorescent tracer by the test compound.
-
Plot the decrease in the FRET signal against the concentration of the test compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway of Pomalidomide-Mediated Neosubstrate Degradation
References
Pomalidomide 4'-alkylC2-azide: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-alkylC2-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), this chemical tool is instrumental in the rapidly advancing field of targeted protein degradation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes relevant pathways and workflows.
Core Concept: Hijacking the Ubiquitin-Proteasome System
Pomalidomide 4'-alkylC2-azide is a derivative of the immunomodulatory drug pomalidomide, engineered to serve as a versatile component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3]
The pomalidomide moiety of the molecule binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex.[4][5] The 4'-alkylC2-azide group acts as a chemical handle, allowing for the covalent attachment of a ligand for a specific POI through a process known as "click chemistry."[2] This modular approach has streamlined the creation of extensive PROTAC libraries for screening and optimization.[4]
The resulting PROTAC brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.[6]
Data Presentation: Performance and Binding Affinities
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter.
Binding Affinities of Pomalidomide and Analogs to Cereblon (CRBN)
While specific binding data for this compound is not extensively available in the public domain, the affinity of its parent compound, pomalidomide, provides a reliable benchmark.
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[7] | ~1.2-3 µM[7] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM[8] | ~3 µM[8] | Not Specified |
| Thalidomide (B1683933) | ~250 nM[8] | ~30 µM[8] | Not Specified |
On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
The strategic placement of the linker at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to enhance on-target potency and reduce off-target effects. The following table includes representative data for a pomalidomide-based PROTAC.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | HDAC8 | Pomalidomide | Not Specified | 147[9] | 93[9] | Not Specified |
| dALK-2 (C5-alkyne) | ALK | Pomalidomide | C5 | ~10[10] | >95[10] | SU-DHL-1 |
Impact of C5-Functionalization on Off-Target Effects
A significant advantage of utilizing pomalidomide derivatives with linkers at the C5 position, such as Pomalidomide-C5-azide, is the mitigation of off-target degradation of zinc-finger (ZF) transcription factors.[8][11]
| PROTAC | Linker Attachment | Off-Target ZF Degradation Score* |
| dALK-1 (C4-alkyne) | C4 | High[10] |
| dALK-2 (C5-alkyne) | C5 | Low[10] |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[10]
Signaling Pathways and Experimental Workflows
Pomalidomide-Based PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Azide Group in Pomalidomide 4'-alkylC2-azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase, has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The functionalization of pomalidomide is a critical step for its incorporation into these heterobifunctional molecules. Pomalidomide 4'-alkylC2-azide has emerged as a key building block in this endeavor. This technical guide provides a comprehensive analysis of the pivotal role of the azide (B81097) group in this compound, detailing its synthesis, reactivity, and application in the rational design and development of targeted protein degraders.
Introduction: The Advent of Targeted Protein Degradation
Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel therapeutic modality to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively remove target proteins.
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, is a widely used E3 ligase ligand that binds to Cereblon (CRBN). The strategic functionalization of pomalidomide is essential for its integration into a PROTAC. This compound is a derivative designed for this purpose, with the azide group serving as a versatile chemical handle.
The Crucial Role of the Azide Group
The primary function of the azide group (-N₃) in this compound is to serve as a highly efficient and specific reactive partner in bioorthogonal "click" chemistry reactions. This functionality enables the covalent ligation of the pomalidomide moiety to a linker connected to a ligand for a protein of interest.
The azide group is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups found within biological systems. This ensures that the ligation is specific to the intended alkyne-containing reaction partner, providing a robust and reliable method for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.
Caption: Mechanism of protein degradation by a Pomalidomide-based PROTAC.
Quantitative Data: Binding Affinities and Degradation Potency
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | 1.2 - 3 µM[2] | Competitive Titration, Competitive Binding Assay |
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). While specific data for a PROTAC synthesized with this compound is not available, the following table presents representative data for pomalidomide-based PROTACs, illustrating the impact of linker attachment point and composition. Research indicates that modifications at the C5 position of the phthalimide (B116566) ring can reduce off-target degradation of zinc finger proteins compared to modifications at the C4 position[3][4].
| PROTAC Target | Linker Composition | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Bruton's Tyrosine Kinase (BTK) | PEG/Alkyl | C4 | ~10-50 | >90 | Mino |
| Anaplastic Lymphoma Kinase (ALK) | Alkyne | C5 | ~10 | >95 | SU-DHL-1 |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with a suitable amino-azide linker.
Step 1: Synthesis of 2-azidoethan-1-amine
-
To a solution of 2-bromoethylamine (B90993) hydrobromide in a suitable solvent (e.g., DMF), add sodium azide.
-
Stir the reaction at room temperature for 24 hours.
-
Work up the reaction to isolate the 2-azidoethan-1-amine linker.
Step 2: Synthesis of this compound
-
Dissolve 4-fluorothalidomide and 2-azidoethan-1-amine in a polar aprotic solvent such as DMSO.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture (e.g., to 90°C) and monitor its progress by LC-MS.
-
Upon completion, purify the product using column chromatography to yield this compound.
Caption: General workflow for the synthesis of this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound allows for its efficient conjugation to an alkyne-functionalized target protein ligand.
-
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/water)
-
-
Procedure:
-
Dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in the chosen solvent.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
-
Caption: Workflow for PROTAC synthesis using click chemistry.
Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol quantifies the dose-dependent degradation of the target protein.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Conclusion
The azide group in this compound plays a pivotal role in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its ability to undergo highly efficient and specific click chemistry reactions provides a robust and versatile method for the synthesis of PROTACs. By positioning this reactive handle at the 4'-position of the pomalidomide core, researchers can strategically construct novel degraders. The insights into the influence of linker attachment position on off-target effects further empower the rational design of next-generation protein degraders with improved pharmacological profiles. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to leverage this compound in their pursuit of novel therapeutics.
References
Pomalidomide 4'-alkylC2-azide for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-alkylC2-azide as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and its functionalization with an alkyl azide (B81097) linker enables the efficient synthesis of PROTACs for targeted protein degradation.[1][2]
Introduction to Pomalidomide-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[3][4] A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]
Pomalidomide, a derivative of thalidomide, is a well-established E3 ligase ligand that binds to Cereblon (CRBN).[3] By incorporating pomalidomide into a PROTAC, the CRBN E3 ligase complex can be brought into proximity with a target protein, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The 4'-amino group of pomalidomide is a common attachment point for the linker, allowing for the synthesis of a diverse range of PROTACs.[5] The use of an azide-terminated linker, such as a 4'-alkylC2-azide, provides a versatile handle for "click chemistry," enabling the efficient and modular assembly of PROTACs.[6]
Signaling Pathway of Pomalidomide-based PROTACs
The mechanism of action of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[3]
Caption: Mechanism of pomalidomide-based PROTAC action.
Pomalidomide 4'-alkylC2-azide: Synthesis and Application
While specific literature on the synthesis and application of this compound is limited, a reliable synthetic route can be proposed based on established methods for similar pomalidomide derivatives. The general strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a suitable amine-containing linker, followed by conversion to the azide.
Proposed Synthesis of this compound
A plausible synthetic workflow for this compound is depicted below. This multi-step synthesis would begin with the reaction of 4-fluorothalidomide with a protected amino-alcohol, followed by azidation and deprotection.
Caption: Proposed synthesis of this compound.
PROTAC Synthesis via Click Chemistry
The terminal azide of this compound allows for its efficient conjugation to a POI ligand functionalized with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6] This reaction is highly specific and proceeds under mild conditions, making it ideal for the final step in PROTAC synthesis.
Caption: General scheme for PROTAC synthesis.
Data Presentation: Impact of Linker on PROTAC Performance
Table 1: Performance of Pomalidomide-based PROTACs Targeting EGFR
| Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | Alkyl-ether | 43.4 | >90 | A549 |
| 16 | Alkyl-ether | 32.9 | 96 | A549 |
| Data from a study on EGFR-targeting PROTACs, illustrating that subtle changes in the linker can impact degradation potency.[7] |
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 in T47D cells |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
| This data demonstrates an optimal linker length for this particular PROTAC series.[7] |
Experimental Protocols
General Protocol for PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the general steps for conjugating an azide-functionalized pomalidomide with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent system.
-
Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.[6]
Western Blotting for Quantifying Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a pomalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
Caption: Workflow for Western Blot analysis.
Conclusion
This compound represents a valuable, albeit less documented, building block for the synthesis of CRBN-recruiting PROTACs. The use of a short C2 linker can influence the physicochemical properties and degradation efficacy of the resulting PROTAC, and its azide functionality allows for versatile and efficient conjugation to a wide array of POI ligands via click chemistry. The provided protocols and comparative data for related compounds offer a solid foundation for researchers to synthesize and evaluate novel PROTACs based on this core structure, facilitating further exploration in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC2-azide: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931) 4'-alkylC2-azide is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. As a derivative of the immunomodulatory drug pomalidomide, it functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a short, two-carbon alkyl linker terminating in a chemically versatile azide (B81097) group makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Pomalidomide 4'-alkylC2-azide, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and subsequent use in PROTAC assembly, alongside methods for evaluating the biological activity of the resulting degraders, are presented.
Introduction to this compound
This compound is a functionalized ligand for the E3 ligase Cereblon (CRBN), designed for the assembly of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The pomalidomide moiety of this molecule ensures potent binding to CRBN, while the terminal azide group provides a reactive handle for conjugation to a target protein ligand via "click chemistry."[6][7] The C2 alkyl linker is a critical component that influences the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and CRBN.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. While extensive experimental data for this specific linker derivative is not widely published, the properties of the parent compound, pomalidomide, provide a strong reference point.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₆O₄ | [8] |
| Molecular Weight | 342.32 g/mol | [8] |
| CAS Number | 2296708-61-5 | [8] |
| Appearance | Solid powder (inferred from pomalidomide) | [9] |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions (inferred from pomalidomide). | [9][10] |
| Storage | Store at -20°C. | [8] |
| Purity | ≥95% (typically assessed by HPLC) | [8] |
Structural Analysis
This compound consists of three key structural components:
-
The Pomalidomide Core: This phthalimide-glutarimide structure is responsible for high-affinity binding to Cereblon (CRBN).
-
The C2-Alkyl Linker: A short, two-carbon chain that connects the pomalidomide core to the reactive azide group. The length and composition of this linker are crucial for the efficacy of the final PROTAC molecule.
-
The Terminal Azide: A highly reactive functional group that enables efficient and specific covalent bond formation with an alkyne-functionalized target protein ligand through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Mechanism of Action in PROTACs
When incorporated into a PROTAC, this compound serves as the E3 ligase recruiting element. The mechanism of action for a pomalidomide-based PROTAC is a catalytic cycle involving the formation of a key ternary complex.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
The process begins with the PROTAC simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is released and can participate in further rounds of degradation.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in PROTAC development. Note: These protocols are based on established procedures for similar pomalidomide-azide derivatives and may require optimization for this specific molecule.
Synthesis of this compound
The synthesis can be envisioned as a two-step process: the synthesis of a C2-azide linker with a primary amine, followed by its conjugation to a pomalidomide precursor. A common method involves a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Representative workflow for the synthesis of this compound.
Step 1: Synthesis of 2-azidoethan-1-amine
-
Materials: 2-bromoethan-1-amine hydrobromide, Sodium Azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-bromoethan-1-amine hydrobromide in DMF.
-
Add an excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate to yield 2-azidoethan-1-amine.
-
Step 2: Synthesis of this compound
-
Materials: 4-fluorothalidomide, 2-azidoethan-1-amine, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve 4-fluorothalidomide and a slight excess of 2-azidoethan-1-amine in anhydrous DMSO.
-
Add an excess of DIPEA to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12-18 hours, monitoring for the consumption of 4-fluorothalidomide by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into water to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
-
PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an alkyne-functionalized target protein ligand.
-
Materials: this compound, alkyne-functionalized protein of interest (POI) ligand, Copper(II) sulfate (CuSO₄), Sodium ascorbate (B8700270), a suitable solvent system (e.g., DMSO/water).
-
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
Add CuSO₄ (0.1 equivalents).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1-2 equivalents).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once complete, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purify the resulting PROTAC by chromatography (e.g., HPLC).
-
Evaluation of PROTAC-Mediated Protein Degradation
Western Blot Analysis is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate a relevant cell line and allow the cells to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Quantitative Data
Quantitative data on the binding affinity and degradation efficacy are crucial for evaluating pomalidomide-based PROTACs. The following tables provide representative data for pomalidomide and illustrative data for pomalidomide-based PROTACs.
Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Assay Method | Binding Affinity (Kd) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [11] |
| Pomalidomide | Competitive Binding Assay | IC₅₀ ≈ 2 µM | [11] |
Note: The azide linker at the 4'-position is generally considered to be solvent-exposed and is not expected to significantly alter the binding affinity to CRBN.
Table 3: Illustrative Performance of Pomalidomide-Based PROTACs (Hypothetical Data)
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | HeLa | 25 | >90 |
| PROTAC-B | BTK | MOLM-14 | 50 | >85 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Logical and Experimental Workflows
Visualizing the workflow from PROTAC synthesis to biological evaluation is essential for planning research projects.
Caption: Overall experimental workflow from PROTAC synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its structure allows for the efficient synthesis of protein degraders through robust click chemistry protocols. The short C2 linker offers a specific spatial arrangement that can be explored in PROTAC design to optimize the formation of a productive ternary complex, potentially leading to highly potent and selective protein degraders. This guide provides a foundational framework for researchers to utilize this compound in the design and execution of targeted protein degradation studies, a promising avenue for the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 9. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Functionalized Pomalidomide Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of functionalized pomalidomide (B1683931) ligands. Pomalidomide, a potent immunomodulatory drug (IMiD), has become a cornerstone in the field of targeted protein degradation (TPD) due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This document details the underlying mechanism of action, synthetic strategies for functionalization, relevant quantitative data, and detailed experimental protocols for the application of these ligands in developing novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Pomalidomide as a Molecular Glue
Pomalidomide's therapeutic effects stem from its function as a "molecular glue." It binds to Cereblon (CRBN), the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of "neo-substrates" that the ligase would not otherwise target. The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of pomalidomide.[1][] This inherent ability to recruit the CRBN E3 ligase has made pomalidomide a highly sought-after component in the design of PROTACs.[2]
Caption: Pomalidomide-mediated recruitment of neo-substrates to the CRL4-CRBN complex for degradation.
Rationale for Functionalization
The development of PROTACs requires a modular design: a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker to connect them.[2] Pomalidomide is one of the most effective and widely used ligands for recruiting the CRBN E3 ligase.[5] Functionalization involves chemically modifying the pomalidomide core to attach a linker, which can then be conjugated to a POI ligand.
Common synthetic strategies focus on derivatization at various positions of the pomalidomide scaffold. Functionalization at the C5 position of the phthalimide (B116566) ring has been shown to be particularly advantageous, as it can mitigate the off-target degradation of endogenous zinc-finger proteins, thereby improving the selectivity of the resulting PROTAC.[6]
Synthesis of Functionalized Pomalidomide Ligands
Several synthetic routes are available for preparing pomalidomide derivatives. The most common approaches include:
-
Alkylation of the aromatic amine : This method can suffer from low nucleophilicity and poor chemoselectivity.[7]
-
Acylation of the aromatic amine : While readily providing derivatives, this adds a hydrogen bond acceptor which may be undesirable for the physicochemical properties of the final PROTAC.[7]
-
Nucleophilic Aromatic Substitution (S
NAr) : This is a highly effective method, often starting from a precursor like 4-fluorothalidomide and reacting it with an amine-terminated linker.[7][8] This approach is favored for its reliability and high yields.[9]
A versatile and widely used functionalized intermediate is Pomalidomide-C5-azide . The terminal azide (B81097) group serves as a chemical handle for "click chemistry," allowing for efficient conjugation to alkyne-modified linkers or POI ligands.[2][10]
Caption: General synthetic workflow for the preparation of Pomalidomide-C5-azide.
Experimental Protocols
The following protocols outline a representative synthesis of Pomalidomide-C5-azide, a key building block for PROTAC development.[2][10]
-
Step 1: Synthesis of 4-nitro-pomalidomide.
-
To a solution of 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and sodium acetate (B1210297) (2.0 eq) in glacial acetic acid, add 4-nitrophthalic anhydride (1.05 eq).[2]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring progress by TLC.[2]
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.[2]
-
Filter the solid, wash with water, and dry to yield 4-nitro-pomalidomide.
-
-
Step 2: Synthesis of 4-amino-pomalidomide (Pomalidomide).
-
Dissolve 4-nitro-pomalidomide (1.0 eq) in a suitable solvent such as DMF or a mixture of MeOH/EtOAc.[2]
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).[2]
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-16 hours.[2]
-
Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain pomalidomide.
-
-
Step 3: Synthesis of N-(5-bromopentyl)-pomalidomide.
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[10]
-
Stir the reaction mixture at 60 °C for 12 hours.[10]
-
After cooling, dilute the mixture with water and extract with dichloromethane (B109758) (DCM) three times.[10]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to afford the N-(5-bromopentyl) derivative.[10]
-
-
Step 4: Synthesis of Pomalidomide-C5-azide.
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[10]
-
Stir the reaction mixture at 60 °C for 6 hours.[10]
-
After cooling, dilute with water and extract with DCM three times.[10]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.[10]
-
Purify the crude product by silica gel column chromatography to yield the final Pomalidomide-C5-azide.[10]
-
Quantitative Data
The efficacy of a pomalidomide-based PROTAC is influenced by its binding affinity to CRBN. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessor, thalidomide, which often translates to more potent PROTACs.[6]
Table 1: Comparative Binding Affinities for CRBN
| Ligand | CRBN Dissociation Constant (K |
Reference |
|---|---|---|
| Pomalidomide | ~157 nM | [6] |
| Thalidomide | ~250 nM | [6] |
| Pomalidomide | 55 ± 1.8 μM (by NMR) | [11] |
| Pomalidomide | 12.5 μM (by ITC) |[11] |
Note: Kd values can vary based on the experimental technique used.
The performance of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximal degradation (Dmax).
Table 2: Example Degradation Data for Pomalidomide-Based PROTACs
| Target Protein | PROTAC Compound | DC |
D |
Cell Line | Reference |
|---|---|---|---|---|---|
| HDAC1 | Compound 9 | 0.55 µM | >50% (at 1 µM) | HCT116 | [12] |
| HDAC3 | Compound 9 | 0.53 µM | >50% (at 1 µM) | HCT116 | [12] |
| HDAC3 | Compound 22 | 0.44 µM | 77% | HCT116 |[12] |
Application in PROTAC Assembly and Mechanism
Functionalized ligands like Pomalidomide-C5-azide are key components for assembling PROTACs. The azide handle allows for efficient conjugation to an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Caption: Logical relationship of PROTAC components and the formation of a ternary complex leading to degradation.
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and Pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).[2][12]
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq), to generate the active Cu(I) catalyst in situ.[2]
-
Stir the reaction mixture at room temperature for 4-12 hours.[2]
-
Monitor the reaction by LC-MS until completion.
-
Purify the resulting PROTAC using standard chromatographic techniques (e.g., HPLC).
Conclusion
Functionalized pomalidomide ligands are indispensable tools in modern chemical biology and drug discovery. Their ability to potently and specifically recruit the CRBN E3 ubiquitin ligase provides a powerful engine for targeted protein degradation. The well-established synthetic routes, particularly those yielding versatile intermediates like Pomalidomide-C5-azide, have streamlined the development of PROTAC libraries for a vast array of protein targets. The continued exploration of novel functionalization strategies and linker technologies will further expand the therapeutic potential of pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 12. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC2-azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Pomalidomide (B1683931) 4'-alkylC2-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this functionalized cereblon (CRBN) E3 ligase ligand is paramount for ensuring its integrity, and reproducibility in experimental settings, and for the successful development of novel therapeutics.
Core Chemical Properties and Stability Profile
Pomalidomide 4'-alkylC2-azide is a derivative of pomalidomide featuring a 4'-positional alkylC2 linker terminating in an azide (B81097) group. This modification enables its covalent conjugation to target protein ligands via "click chemistry." While specific stability data for this particular molecule is not extensively published, a comprehensive understanding of its stability can be derived from forced degradation studies of pomalidomide and the known chemical behavior of organic azides.
Pomalidomide itself is susceptible to degradation under various stress conditions, including acid and alkaline hydrolysis, oxidation, and thermal stress.[1] It is, however, relatively stable under photolytic stress.[1] The azide functional group, while versatile, introduces a potential for instability, as organic azides can be sensitive to heat, light, and shock, and their stability is influenced by their chemical structure.[2]
Quantitative Stability Data
The following tables summarize the known degradation behavior of pomalidomide under forced conditions and provide general stability guidelines for organic azides, which should be considered for this compound.
Table 1: Summary of Forced Degradation Studies on Pomalidomide
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant Degradation | Hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | Significant Degradation | Hydrolysis of the glutarimide and phthalimide rings | [1] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 2 hours | Significant Degradation | N-oxide formation and other oxidative products | [1] |
| Thermal Stress | 105°C for 24 hours (solid state) | Moderate Degradation | Isomerization and other thermal decomposition products | [1] |
| Photolytic Stress | UV light (254 nm) and visible light | Relatively Stable | Minimal degradation observed | [1] |
Table 2: General Stability Considerations for Organic Azides
| Factor | Influence on Stability | Recommendations | Reference |
| Carbon to Nitrogen Ratio (C/N) | A lower C/N ratio (i.e., higher nitrogen content) generally indicates lower stability. | For this compound (C₁₅H₁₄N₆O₄), the C/N ratio is 2.5, suggesting caution is warranted. | [2][3] |
| "Rule of Six" | Fewer than six carbon atoms per energetic functional group (like azide) can indicate explosive potential. | While the entire molecule has 15 carbons, the local environment of the azide should be considered. | [2][3] |
| Heat, Light, and Shock | Organic azides can be sensitive to these external energy sources, leading to decomposition. | Store in a cool, dark place and handle with care, avoiding friction and impact. | [2][4] |
| Presence of Metals | Contact with certain metals (e.g., copper, iron) can form shock-sensitive metal azides. | Use non-metal spatulas and equipment when handling the solid compound. | [2][5] |
Recommended Storage Conditions
Based on the available data for pomalidomide and general guidelines for organic azides, the following storage conditions are recommended for this compound to ensure its long-term stability:
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C | Inert gas (e.g., Argon, Nitrogen) | Protect from light (amber vial) | Up to 12 months |
| In Solution (e.g., DMSO) | -20°C (short-term) or -80°C (long-term) | Inert gas, tightly sealed vial | Protect from light | Up to 1 month at -20°C, up to 6 months at -80°C. Avoid multiple freeze-thaw cycles. |
Note: Solutions in aqueous buffers are not recommended for storage and should be prepared fresh for immediate use due to the potential for hydrolysis.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of Pomalidomide Analogs
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of pomalidomide analogs like this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 0.1%
-
Water, HPLC grade
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a minimal amount of ACN and dilute with 0.1 M HCl to the desired concentration. Incubate at 80°C for 2-4 hours. Neutralize with NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a minimal amount of ACN and dilute with 0.1 M NaOH. Incubate at 80°C for 30-60 minutes. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 2-4 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC. A typical mobile phase would be a gradient of 0.1% formic acid in water and acetonitrile. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the use of this compound in a "click chemistry" reaction to synthesize a PROTAC.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of all reactants in a suitable solvent (e.g., 10 mM in DMSO). Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Reaction Setup: In a reaction vial under an inert atmosphere, combine the alkyne-functionalized ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound. Add the solvent to achieve the desired reaction concentration.
-
Catalyst Preparation and Addition: In a separate vial, pre-mix the CuSO₄ solution with the copper ligand solution. Add this mixture to the reaction vial.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Monitoring and Purification: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, the PROTAC can be purified by preparative reverse-phase HPLC.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of pomalidomide and a typical experimental workflow for its application in PROTAC synthesis.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Targeted Protein Degradation Using Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to achieve selective degradation of a protein of interest. Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), is a key molecule in the TPD field, functioning as a "molecular glue" to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the core mechanism of pomalidomide-induced protein degradation, detailed experimental protocols, and a summary of key quantitative data to facilitate its application in research and drug development.
Pomalidomide is a chemical analog of thalidomide (B1683933) with a molecular weight of 273.24 g/mol and the chemical formula C₁₃H₁₁N₃O₄.[1] It is approved for the treatment of multiple myeloma, particularly in patients who have failed prior therapies.[2] Its mechanism of action is centered on its ability to bind to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[3] This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] The degradation of these key proteins triggers a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in myeloma cells, as well as potent immunomodulatory effects on the tumor microenvironment.[3]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells. The process involves a three-step enzymatic cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for destruction by the 26S proteasome. Pomalidomide functions by coopting this system.
1. Ternary Complex Formation: Pomalidomide acts as a molecular glue, facilitating the formation of a ternary complex between the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN), and specific neosubstrates that are not normally targeted by this ligase.[6][7] The primary neosubstrates of pomalidomide in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][8]
2. Ubiquitination of Neosubstrates: The induced proximity of IKZF1 and IKZF3 to the CRL4^CRBN complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrates.[8] This results in the formation of a polyubiquitin chain.
3. Proteasomal Degradation: The polyubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome, a large multi-protein complex that proteolytically cleaves the target proteins into small peptides.[6]
4. Downstream Signaling and Therapeutic Effects: The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, leads to the downregulation of their downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc.[7][8] The depletion of these factors results in cell cycle arrest and apoptosis of multiple myeloma cells.[8] Furthermore, the degradation of IKZF1 and IKZF3 in T cells leads to increased production of interleukin-2 (B1167480) (IL-2), contributing to the immunomodulatory effects of pomalidomide.[9]
Quantitative Data
The efficacy of pomalidomide is characterized by its binding affinity to CRBN and its ability to induce the degradation of its neosubstrates, as well as its cytotoxic effects on cancer cells. This is quantified by parameters such as the dissociation constant (Kd), the half-maximal degradation concentration (DC50), and the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) to CRBN | ~264 ± 18 nM | Surface Plasmon Resonance | Recombinant His-tagged CRBN | [3] |
| Binding Affinity (Kd) to CRBN-DDB1 | ~157 nM | Isothermal Titration Calorimetry | Recombinant CRBN-DDB1 | [6] |
| Binding Affinity (IC50) to CRBN | ~1.2 µM | Competitive Binding Assay | - | [5] |
| Binding Affinity (IC50) to CRBN-DDB1 | ~3 µM | Competitive Binding Assay | - | [10] |
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% | [10] |
| Pomalidomide Analog 19 | Aiolos (IKZF3) | MM.1S | 120 nM | 85% | [11] |
| Pomalidomide Analog 17 | Aiolos (IKZF3) | MM.1S | 1400 nM | 83% | [11] |
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Pomalidomide | RPMI8226 | 48 hours | 8 µM | [3][9] |
| Pomalidomide | OPM2 | 48 hours | 10 µM | [3][9] |
| Pomalidomide Analog 19 | MM1S | Not Specified | 128 nM | [11] |
| Pomalidomide Analog 17 | MM1S | Not Specified | 3568 nM | [11] |
Signaling Pathways and Experimental Workflows
To study and visualize the mechanism of pomalidomide-induced protein degradation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the molecular components.
References
- 1. Expression of CRBN, IKZF1, and IKZF3 does not predict lenalidomide sensitivity and mutations in the cereblon pathway are infrequent in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC2-azide: An In-depth Technical Guide for Researchers in Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-alkylC2-azide (CAS Number 2296708-61-5), a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule offers a versatile platform for the targeted degradation of specific proteins. This document details its mechanism of action, provides a putative synthesis protocol, and outlines experimental workflows for its application in PROTAC development. Quantitative data for the parent molecule, pomalidomide, and related PROTACs are presented to guide research and development efforts. Diagrams illustrating the underlying signaling pathways and experimental procedures are included to facilitate a deeper understanding of its application.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1] PROTACs are heterobifunctional molecules at the forefront of this field, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[2]
Pomalidomide is a potent immunomodulatory drug that binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[1][3] This interaction is harnessed in PROTAC design, where pomalidomide serves as the E3 ligase-recruiting moiety. Pomalidomide 4'-alkylC2-azide is a derivative of pomalidomide functionalized with a two-carbon alkyl linker terminating in an azide (B81097) group. This azide handle enables the straightforward conjugation to a POI-binding ligand via highly efficient and bioorthogonal "click chemistry," making it a valuable tool for the rapid synthesis of PROTAC libraries.
Physicochemical Properties
This compound is a key building block for PROTAC development, and its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2296708-61-5 | |
| Molecular Formula | C₁₅H₁₄N₆O₄ | [4] |
| Molecular Weight | 342.32 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥95% (as specified by suppliers) | [4] |
| Storage Conditions | Store at -20°C | [4] |
| Solubility | Soluble in DMSO, DMF |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by co-opting the cell's natural protein degradation machinery. The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] The other end of the PROTAC binds to the target protein of interest. This binding event forms a ternary complex (POI-PROTAC-CRBN), which brings the POI into close proximity with the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: Signaling pathway of pomalidomide-induced protein degradation.
Quantitative Data
Table 1: CRBN Binding Affinity of Pomalidomide
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [5] |
| Pomalidomide | ~1.2 - 3 µM (IC₅₀) | Competitive Binding | [5] |
Table 2: Representative Degradation Data for Pomalidomide-Based PROTACs
Note: This data is for PROTACs with varying linkers and target proteins, and is provided for illustrative purposes. The performance of a PROTAC using the C2-azide linker will be target- and linker-dependent.
| PROTAC Target | Linker Type/Length | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| BRD4 | PEG/Alkyl | 1 - 100 nM | >90% | Various | [6] |
| BTK | Alkyl | 10 - 500 nM | >80% | Various | [6] |
| EGFR | PEG | 5 - 250 nM | >85% | Various | [6] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis based on established methods for preparing pomalidomide conjugates and the synthesis of the linker precursor.
Step 1: Synthesis of 2-Azidoethan-1-amine
The synthesis of the linker precursor can be achieved by reacting 2-chloroethylamine (B1212225) hydrochloride with sodium azide.[7]
-
Dissolve 2-chloroethylamine hydrochloride in water.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., at 80°C) for several hours.
-
After cooling, purify the product via extraction to yield 2-azidoethan-1-amine.
Step 2: Conjugation to 4-Fluorothalidomide
The final product is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.
-
Dissolve 4-fluorothalidomide and 2-azidoethan-1-amine in a polar aprotic solvent such as DMSO or DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction mixture (e.g., to 90-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Caption: Proposed workflow for the synthesis of this compound.
PROTAC Synthesis via Click Chemistry
This compound can be conjugated to an alkyne-functionalized POI ligand using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC Protocol:
-
Dissolve this compound and the alkyne-containing POI ligand in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, purify the PROTAC using standard chromatographic techniques (e.g., HPLC).
SPAAC Protocol:
-
Dissolve this compound and a strained alkyne (e.g., DBCO or BCN)-functionalized POI ligand in a biocompatible solvent (e.g., DMSO or PBS).
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress.
-
Purify the resulting PROTAC. This method is copper-free, making it suitable for use in biological systems.
Caption: Experimental workflow for PROTAC synthesis using click chemistry.
Evaluation of PROTAC-Mediated Protein Degradation
Western Blotting for DC₅₀ and Dₘₐₓ Determination:
-
Culture the target cell line to an appropriate confluence.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable and versatile chemical tool for the development of targeted protein degraders. Its ability to recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the C2-azide handle for click chemistry, makes it an important component in the design and synthesis of novel PROTACs. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this building block in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using well-characterized components like this compound will be crucial for developing the next generation of therapeutics.
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy 2-Azidoethan-1-amine hydrochloride | 118508-67-1 [smolecule.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide 4'-alkylC2-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of pomalidomide (B1683931) 4'-alkylC2-azide in click chemistry reactions, a cornerstone of modern chemical biology and drug discovery. Pomalidomide is a potent E3 ligase ligand that, when incorporated into bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), can induce the degradation of specific target proteins.[1][2][3] The appended azide (B81097) group serves as a versatile chemical handle for its conjugation to molecules of interest via the highly efficient and bioorthogonal azide-alkyne cycloaddition reaction.[1][4]
This document outlines the protocols for the most common type of click chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing researchers with the necessary information to successfully conjugate pomalidomide 4'-alkylC2-azide to alkyne-modified molecules.[2][]
Mechanism of Action and Utility
Pomalidomide functions by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] In the context of PROTACs, a pomalidomide-based molecule recruits the CRL4^CRBN^ complex to a specific protein of interest (POI), which is targeted by a separate ligand on the other end of the PROTAC, leading to the POI's degradation.[1][6] The azide group on this compound enables its covalent attachment to a POI ligand through a stable triazole linkage formed during the click reaction.[1][4]
Experimental Protocols
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)[2][7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate
Stock Solutions:
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.[1]
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.[1]
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.[1]
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use as it is prone to oxidation.[1]
-
THPTA Solution (Optional): Prepare a 100 mM stock solution in deionized water.[1]
Reaction Procedure:
-
In a clean reaction vial, add the this compound solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).[1]
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[1]
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.[1]
-
If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).[1]
-
Add the CuSO₄ solution (0.1 equivalents, e.g., 1 µL of 100 mM stock for a 1 µmol scale reaction).[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents, e.g., 1-2 µL of 1 M stock).[1]
-
Seal the vial and stir the reaction mixture at room temperature.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[7]
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.[1]
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[1][7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Conditions | Notes |
| Solvent | DMSO/H₂O or t-BuOH/H₂O (1:1) | Co-solvents are often necessary to solubilize all reactants.[2] |
| Pomalidomide-azide Concentration | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion.[2] |
| Alkyne Substrate Concentration | 1.0 equivalent | Typically the limiting reagent.[2] |
| Copper(I) Source | CuSO₄ (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common and convenient.[2][8] |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared.[2] |
| Copper Ligand | THPTA (1.0 - 5.0 eq. relative to copper) | Recommended to stabilize the Cu(I) catalyst.[2][7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS.[7] |
Visualizations
Caption: Generalized synthetic pathway for this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using pomalidomide (B1683931) azide (B81097). This powerful "click chemistry" reaction is instrumental in synthesizing a variety of molecular conjugates, with a particular emphasis on the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology probes.
Pomalidomide is an immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. By functionalizing pomalidomide with an azide group, it can be efficiently and specifically conjugated to alkyne-containing molecules, such as linkers attached to a protein of interest (POI) ligand. The resulting PROTAC can then recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The core principle behind the use of pomalidomide-alkyne conjugates in PROTACs is the hijacking of the ubiquitin-proteasome system to selectively eliminate a target protein.
Data Presentation
The following tables summarize typical reaction conditions and troubleshooting solutions for CuAAC reactions involving pomalidomide azide. These values are intended as a starting point and may require optimization for specific substrates.
Table 1: Typical Reaction Conditions for CuAAC with Pomalidomide Azide
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| Pomalidomide Azide Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |
| Alkyne Substrate Concentration | 1.0 equivalents | The limiting reagent. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) to the active Cu(I) state is common and convenient. |
| Reducing Agent | Sodium Ascorbate (B8700270) (1.0 - 5.0 eq.) | Should be freshly prepared. |
| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq. relative to copper) | Recommended to stabilize the Cu(I) catalyst. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by TLC or LC-MS. |
Table 2: Troubleshooting Guide for Pomalidomide Azide CuAAC Reactions
| Symptom | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Impure reagents | Confirm the purity of pomalidomide azide and your alkyne via NMR or LC-MS. Purify if necessary. | |
| Reaction starts but does not go to completion | Catalyst degradation | Add a second charge of CuSO₄/ligand and sodium ascorbate. |
| Insufficient reducing agent | Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |
| Formation of side products | Oxidation of alkyne or other sensitive groups | Degas solvents thoroughly. Use a ligand |
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Pomalidomide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory drug that has gained significant attention in the field of targeted protein degradation.[1] It functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4][5]
This mechanism is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein of interest (POI) into proximity with an E3 ligase, leading to the POI's degradation.[1][6] Pomalidomide serves as a widely used CRBN-recruiting ligand in PROTAC design.[7]
To construct these conjugates, a robust and bioorthogonal ligation strategy is required. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an ideal "click chemistry" reaction for this purpose. It involves the reaction between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) and an azide (B81097), proceeding efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[8][9][] This makes SPAAC highly suitable for conjugating pomalidomide to sensitive biomolecules.[8]
These application notes provide detailed protocols for the synthesis of an azide-functionalized pomalidomide derivative and its subsequent conjugation to a strained alkyne-modified molecule via SPAAC.
Pomalidomide's Mechanism of Action in Targeted Protein Degradation
Pomalidomide's therapeutic effects are rooted in its ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.[11] Upon binding to CRBN, pomalidomide alters the substrate specificity of the complex, enabling it to recognize and bind to neosubstrates like IKZF1 and IKZF3.[][5] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. In PROTACs, the pomalidomide moiety serves to "hijack" this cellular machinery to degrade a specific protein of interest linked to the other end of the PROTAC molecule.[5]
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a common two-step method to synthesize Pomalidomide-C5-azide, starting from pomalidomide. The first step involves alkylation with a bifunctional linker, followed by conversion to the azide.[1]
Step 1a: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Reagents & Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq) to the solution.
-
Stir the reaction mixture vigorously at 60 °C for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to yield the N-(5-bromopentyl) intermediate.[1]
-
Step 1b: Synthesis of Pomalidomide-C5-azide
-
Reagents & Materials:
-
N-(5-bromopentyl)-pomalidomide intermediate from Step 1a
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at 60 °C for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with deionized water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the final Pomalidomide-C5-azide.[1]
-
Protocol 2: SPAAC Conjugation of Pomalidomide-C5-Azide
This protocol details the conjugation of Pomalidomide-C5-azide to a molecule functionalized with a strained alkyne, such as DBCO.[8]
-
Reagents & Materials:
-
Pomalidomide-C5-azide (from Protocol 1)
-
DBCO-functionalized molecule of interest (e.g., POI ligand, peptide, protein)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other compatible solvent (e.g., DMF)
-
Reaction buffer (if conjugating to biomolecules, e.g., PBS, pH 7.4)
-
Analytical tools for monitoring (LC-MS, HPLC)
-
Purification system (e.g., Preparative HPLC)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pomalidomide-C5-azide in anhydrous DMSO (e.g., 10-50 mM).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a clean, dry microcentrifuge tube or vial, add the desired amount of the DBCO-functionalized molecule.
-
If using a buffer, add it now to achieve the desired final reaction concentration.
-
Add the Pomalidomide-C5-azide stock solution to the reaction mixture. A molar excess of 1.5 to 5-fold of the azide is often used to ensure the reaction goes to completion, though equimolar amounts can also be effective.[8]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your molecule, typically below 10% (v/v) for biomolecules.[8]
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the reactant concentrations.
-
Protect the reaction from light if either component is light-sensitive.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC by observing the consumption of starting materials and the formation of the desired conjugate product.
-
Once the reaction is complete, purify the conjugate using an appropriate method, such as preparative reverse-phase HPLC.
-
-
Data Presentation
Quantitative Data Summary
The following tables summarize typical parameters for the synthesis and conjugation reactions. These should be used as a starting point and optimized for specific substrates and applications.
Table 1: Typical Reaction Parameters for Pomalidomide-C5-Azide Synthesis
| Parameter | Step 1a: Alkylation | Step 1b: Azidation | Reference(s) |
|---|---|---|---|
| Pomalidomide Derivative | 1.0 eq | - | [1] |
| Intermediate | - | 1.0 eq | [1] |
| Reagent | 1,5-dibromopentane | Sodium Azide (NaN₃) | [1] |
| Reagent Equivalents | 3.0 eq | 3.0 eq | [1] |
| Base | K₂CO₃ (2.0 eq) | - | [1] |
| Solvent | Anhydrous DMF | Anhydrous DMF | [1][12] |
| Temperature | 60 °C | 60 °C | [1] |
| Reaction Time | 12 hours | 6 hours |[1] |
Note: Using DMSO as a solvent instead of DMF has been reported to reduce the formation of certain byproducts.[12]
Table 2: General Parameters for SPAAC Conjugation Reactions
| Parameter | General Range | Remarks | Reference(s) |
|---|---|---|---|
| Reactant Concentration | 10 µM - 10 mM | Dependent on application and alkyne reactivity. | [8] |
| Molar Ratio | 1:1 to 1:5 (Alkyne:Azide) | A 1.5 to 5-fold excess of azide is often recommended. | [8] |
| Solvent System | DMSO, DMF, PBS, or mixtures | Final organic solvent concentration should be <10% for biomolecules. | [5][8] |
| Temperature | 4 °C - 37 °C | Reaction proceeds well at physiological temperatures. | [9] |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentration and alkyne strain. | [8] |
| pH | Physiological pH (7.0-8.0) | SPAAC is stable and efficient under physiological conditions. |[9] |
Table 3: Analytical Techniques for Characterization of Pomalidomide Conjugates
| Technique | Purpose | Reference(s) |
|---|---|---|
| LC-MS | Confirm reaction completion, product identity, and purity. | [2] |
| High-Resolution MS | Determine accurate mass of the final conjugate. | [2][13] |
| NMR Spectroscopy | Structural elucidation of the final conjugate (for small molecules). | [13][14] |
| HPLC | Assess purity and quantify the final product. |[8][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
synthesis of a PROTAC using Pomalidomide 4'-alkylC2-azide
An in-depth guide to the synthesis and application of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Pomalidomide (B1683931) 4'-alkylC2-azide warhead is presented for researchers, scientists, and drug development professionals. This document provides detailed protocols for the chemical synthesis and biological evaluation of these targeted protein degraders.
Introduction to Pomalidomide-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger its selective removal.[1] A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1]
Pomalidomide, an analog of thalidomide, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[][4] By incorporating pomalidomide into a PROTAC, researchers can effectively hijack the CRBN complex to degrade a desired target protein.[] Functionalizing pomalidomide at its 4'-amino position with an alkyl-azide linker, such as a 2-carbon variant (alkylC2-azide), creates a versatile chemical handle. This azide (B81097) group allows for highly efficient and specific conjugation to a POI-binding ligand functionalized with a terminal alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs execute their function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity is the critical event that initiates the degradation cascade. The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI copies.[1]
Caption: PROTAC mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a pomalidomide-based PROTAC and its subsequent biological evaluation.
Protocol 1: Synthesis of Pomalidomide 4'-alkylC2-azide
This protocol describes a two-step synthesis of the pomalidomide-azide warhead starting from commercially available pomalidomide.
Caption: Workflow for synthesis of Pomalidomide-C2-Azide.
Step 1: Synthesis of 4'-(2-bromoethyl)pomalidomide
-
To a solution of pomalidomide (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,2-dibromoethane (3.0-5.0 eq).
-
Stir the reaction mixture at 60 °C for 12-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the bromo-intermediate.[4]
Step 2: Synthesis of 4'-(2-azidoethyl)pomalidomide (this compound)
-
To a solution of the bromo-intermediate (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).[4]
-
Stir the reaction mixture at 60 °C for 6-8 hours. Monitor progress by TLC or LC-MS.[4]
-
After cooling, dilute the reaction with water and extract with DCM or Ethyl Acetate (3x).[4]
-
Wash the combined organic layers with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final this compound.[4]
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol outlines the conjugation of the pomalidomide-azide warhead to an alkyne-functionalized POI ligand.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a suitable solvent mixture (e.g., DMF/t-BuOH/H₂O or DMSO).[1]
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2-0.5 eq) followed by an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1-0.2 eq).[1]
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when LC-MS analysis shows full consumption of the starting materials.[5]
-
Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. The crude product is often purified by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the dose-dependent degradation of the target protein (POI) and determine key performance metrics like DC₅₀ and Dₘₐₓ.
Caption: Experimental workflow for Western Blot analysis.
-
Cell Treatment: Seed the appropriate cell line in culture plates. After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation percentage).[6]
Quantitative Data Summary
The efficacy of PROTACs is defined by their DC₅₀ and Dₘₐₓ values. Lower DC₅₀ values indicate higher potency. The tables below summarize representative data for pomalidomide-based PROTACs against various targets to provide a benchmark for expected performance.
Table 1: In Vitro Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
|---|---|---|---|---|---|---|
| Compound 16 | EGFR | A549 | - | >96 | 72 | [6] |
| ZQ-23 | HDAC8 | - | 147 | >93 | 10 |[7] |
Table 2: In Vitro Kinase Inhibitory Activity of Pomalidomide-Based EGFR PROTACs
| Compound ID | EGFRʷᵗ IC₅₀ (µM) | EGFRᵀ⁷⁹⁰ᴹ IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15 | 0.22 | 5.14 | [6] |
| 16 | 0.10 | 4.02 | [6] |
| 17 | 0.19 | 6.29 | [6] |
| Erlotinib | 0.32 | - |[6] |
Conclusion
The use of this compound as a building block provides a robust and efficient route for the synthesis of potent and selective CRBN-recruiting PROTACs. The detailed protocols and representative data presented here serve as a comprehensive guide for researchers aiming to develop novel therapeutics based on targeted protein degradation. Careful execution of these synthetic and biological workflows is essential for the successful discovery and validation of new PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental workflow for synthesizing and evaluating pomalidomide-based degraders, also known as Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a key component of the ubiquitin-proteasome system, to induce the degradation of specific target proteins.[1][2][3] These application notes detail the chemical synthesis, purification, and biological evaluation of these powerful research tools and potential therapeutics.
Introduction to Pomalidomide-Based Degraders
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[2][3] They consist of three key components: a ligand that binds to the target Protein of Interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The linker is a critical element, as its composition, length, and attachment point significantly influence the PROTAC's solubility, cell permeability, and degradation efficacy.[1]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The signaling pathway for pomalidomide-based PROTACs involves the induced proximity of the target protein to the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation.
Experimental Workflow Overview
The development of a novel pomalidomide-based degrader follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of Pomalidomide-C5-Azide
A common and versatile method for synthesizing pomalidomide-based degraders involves the use of a pomalidomide precursor with a linker terminating in a reactive group, such as an azide (B81097).[2] This allows for the efficient conjugation to a POI ligand via "click chemistry".[2][3]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials: Pomalidomide, 1,5-dibromopentane (B145557), potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
Dissolve pomalidomide (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.[2]
-
After cooling, dilute with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the N-(5-bromopentyl)pomalidomide intermediate.[2]
-
Step 2: Synthesis of Pomalidomide-C5-Azide
-
Materials: N-(5-bromopentyl)pomalidomide, sodium azide (NaN₃), and DMF.
-
Procedure:
-
Dissolve the N-(5-bromopentyl)pomalidomide intermediate (1.0 eq) in DMF.
-
Add NaN₃ (3.0 eq) and stir the mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pomalidomide-C5-azide.[2]
-
| Intermediate/Product | Typical Yield | Reference |
| N-(5-bromopentyl)pomalidomide | 60-70% | [2] |
| Pomalidomide-C5-azide | 80-90% | [2] |
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for conjugating the pomalidomide-azide linker to an alkyne-functionalized POI ligand.[3][5]
-
Materials: Pomalidomide-C5-azide, alkyne-functionalized POI ligand, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), and a solvent system (e.g., t-BuOH/water or DMF).[3][6]
-
Procedure:
-
Dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent system.[6]
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).[3]
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).[3]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[5]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6]
Protocol 3: Western Blot for Target Protein Degradation
The primary method to confirm the efficacy of a synthesized PROTAC is to measure the degradation of the target protein in a cellular context.[6]
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the POI and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the western blot bands.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 4: Cell Viability Assay
It is important to assess the cytotoxic effects of the PROTAC to distinguish targeted degradation from general toxicity.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Assay Procedure:
-
Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell health.
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well and incubate as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
Data Presentation: Quantitative Analysis of Pomalidomide-Based Degraders
The efficacy of pomalidomide-based degraders is typically quantified by their DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation percentage) values. The following tables provide examples of such data for PROTACs targeting different proteins.
Table 1: In Vitro Degradation and Inhibitory Potency of CDK9 Degraders [5]
| Degrader | Target Ligand | DC₅₀ (nM) | IC₅₀ (nM) | Cell Line |
| B03 | BAY-1143572 | 7.62 | - | MV4-11 |
| PROTAC 2 | Aminopyrazole-based | 158 ± 6 | - | - |
| THAL-SNS-032 | SNS-032 | <100 | - | MCF7, T47D, BT474 |
Table 2: Degradation Potency of EGFR-Targeting PROTACs in A549 Cells [7]
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 15 | 43.4 | >90% |
| Compound 16 | 32.9 | 96% |
Table 3: Degradation of HDAC8 by Pomalidomide-Based PROTAC ZQ-23 [8]
| Parameter | Value |
| DC₅₀ | 147 nM |
| Dₘₐₓ | 93% |
| Time to Max Degradation | 10 hours |
Conclusion
The protocols and data presented herein offer a foundational workflow for the synthesis and evaluation of pomalidomide-based degraders. The modular nature of PROTACs, facilitated by versatile synthetic strategies like click chemistry, allows for the rapid generation and optimization of degraders for a wide range of protein targets.[2][9] Careful characterization and biological testing are crucial for identifying potent and selective degraders with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Application Note: Purification of Pomalidomide-PROTAC Conjugates by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by linking a POI-binding ligand to an E3 ubiquitin ligase ligand via a chemical linker.[2][3] This ternary complex formation (POI-PROTAC-E3 Ligase) induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Pomalidomide (B1683931) is a potent immunomodulatory agent that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][] This makes pomalidomide and its derivatives highly valuable as E3 ligase ligands in PROTAC design. The synthesis of these complex conjugates often results in a mixture of the desired product, unreacted starting materials, and byproducts.[7] Therefore, robust purification is a critical step to isolate the pure PROTAC for accurate downstream biological evaluation.[8][9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of PROTACs due to its high resolution and compatibility with mass spectrometry.[10][11]
This application note provides a detailed protocol for the purification of pomalidomide-PROTAC conjugates using preparative RP-HPLC.
Signaling Pathway: Pomalidomide-PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The pomalidomide moiety of the PROTAC specifically binds to CRBN, while the other end of the molecule engages the target POI. This induced proximity allows the E3 ligase complex to tag the POI with ubiquitin molecules, leading to its recognition and subsequent degradation by the proteasome.[4][5]
Experimental Protocols
Overall PROTAC Discovery and Purification Workflow
The development of a novel PROTAC involves several key stages, from initial design and synthesis to purification and biological validation. Purification by HPLC is a pivotal step that ensures the biological activity observed is solely attributable to the synthesized PROTAC molecule.
Detailed HPLC Purification Protocol
This protocol outlines a general method for purifying pomalidomide-PROTAC conjugates. Optimization of the gradient and other parameters may be necessary depending on the specific physicochemical properties (e.g., hydrophobicity, size) of the conjugate.
1. Materials and Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Column: Preparative C18 reversed-phase column (e.g., Waters XBridge BEH C18, Agilent ZORBAX 300SB-C18). A wide-pore (300Å) column is often suitable for larger biomolecules but standard 100-130Å columns are typically used for PROTACs.[12]
-
Solvents:
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with 0.1% TFA or 0.1% FA.
-
-
Sample: Crude pomalidomide-PROTAC conjugate, synthesized and dried.
-
Other: DMSO, vials, filtration apparatus, rotary evaporator or lyophilizer.
2. Sample Preparation
-
Dissolve the crude PROTAC product in a minimal amount of DMSO to create a concentrated stock solution.
-
Add Mobile Phase A (or a mixture of A/B that ensures solubility) to the stock solution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Method and Execution The following tables summarize typical HPLC parameters and a representative gradient for purification.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Preparative C18, 5 µm, ≥10 mm ID |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 5 - 20 mL/min (dependent on column ID) |
| Detection | 254 nm, or other relevant wavelength |
| Column Temp. | Ambient or 35-40°C[12] |
| Injection Vol. | 100 - 1000 µL (dependent on concentration) |
Table 2: Representative Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN) |
|---|---|
| 0.0 | 10 |
| 5.0 | 10 |
| 35.0 | 95 |
| 40.0 | 95 |
| 42.0 | 10 |
| 50.0 | 10 |
4. Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing the pure product.
-
Pooling: Combine the pure fractions.
-
Solvent Removal: Remove the acetonitrile using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified PROTAC as a solid powder.
-
Final Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR.[8]
Data Presentation
Effective purification should significantly increase the purity of the PROTAC conjugate. The success of the purification can be summarized by comparing the purity before and after the HPLC step.
Table 3: Example Purification Results
| Compound ID | Crude Purity (%) | Post-HPLC Purity (%) | Retention Time (min) |
|---|---|---|---|
| PROTAC-XYZ-01 | 65 | >98 | 21.5 |
| PROTAC-XYZ-02 | 58 | >99 | 24.1 |
| PROTAC-XYZ-03 | 72 | >97 | 19.8 |
Note: Data are representative. Actual retention times and purity will vary based on the specific PROTAC structure and HPLC conditions.
Conclusion
The purification of pomalidomide-PROTAC conjugates is an indispensable step in the drug discovery process, ensuring that subsequent biological data are reliable and reproducible. Reversed-phase HPLC offers a high-resolution, scalable method for obtaining highly pure PROTACs. The protocol described herein provides a robust starting point for researchers, which can be adapted and optimized for a wide variety of pomalidomide-PROTAC structures. Proper execution of this purification workflow enables the confident progression of promising targeted protein degraders through the development pipeline.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. hplc.eu [hplc.eu]
- 11. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for LC-MS Analysis of Pomalidomide 4'-alkylC2-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an immunomodulatory agent, is a crucial ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase. The functionalization of pomalidomide with a linker, such as a 4'-alkylC2-azide, provides a versatile handle for conjugation to a target protein ligand via click chemistry.
This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reactions involving Pomalidomide 4'-alkylC2-azide. These guidelines are intended to assist researchers in monitoring reaction progress, confirming product identity, and quantifying reaction components.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs leverage the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add a solvent mixture of tert-butanol and water (e.g., 3:1 ratio) to achieve a final reactant concentration of 1-10 mM.
-
(Optional) Add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, and 16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This protocol is for the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution (1.0-1.5 equivalents) and the strained alkyne solution (1.0 equivalent).
-
Adjust the final concentration with additional solvent as needed.
-
-
Reaction and Monitoring:
-
Seal the vial and allow the reaction to proceed at room temperature.
-
SPAAC reactions are typically slower than CuAAC, with reaction times ranging from 1 to 24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the product using an appropriate method, such as preparative HPLC for small molecules or size-exclusion chromatography for bioconjugates.
-
LC-MS Analysis Protocol
This protocol provides a general framework for the LC-MS analysis of this compound reactions. Optimization of chromatographic and mass spectrometric parameters for specific conjugates is recommended.
Caption: Experimental workflow for LC-MS analysis.
1. Sample Preparation:
-
At each time point, take an aliquot of the reaction mixture (e.g., 5 µL).
-
Quench the reaction by diluting the aliquot in 95 µL of a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Further dilute the sample as necessary to be within the linear range of the mass spectrometer.
2. LC-MS/MS Parameters:
The following table provides example LC-MS/MS parameters for the analysis.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1-5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |
3. Data Analysis:
-
Identify the precursor and product ions for this compound, the alkyne starting material, and the expected triazole product.
-
Extract ion chromatograms (EICs) for each species.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage conversion and reaction yield based on the relative peak areas of the starting materials and product.
Quantitative Data Presentation
The following tables provide illustrative quantitative data for a typical CuAAC reaction monitored by LC-MS.
Table 1: Key Compound Information
| Compound | Abbreviation | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| This compound | Pom-N₃ | 342.32 | 343.1 |
| Alkyne-Functionalized Molecule | Alkyne-R | (Varies) | (Varies) |
| Triazole Product | Pom-Triazole-R | (Varies) | (Varies) |
Table 2: Illustrative LC-MS Reaction Monitoring Data
| Time Point (hours) | Pom-N₃ Peak Area | Alkyne-R Peak Area | Pom-Triazole-R Peak Area | % Conversion |
| 0 | 1,250,000 | 1,310,000 | 0 | 0% |
| 1 | 630,000 | 680,000 | 590,000 | ~50% |
| 4 | 120,000 | 150,000 | 1,100,000 | ~90% |
| 16 | < 10,000 | < 15,000 | 1,230,000 | >99% |
Note: % Conversion is estimated based on the disappearance of the limiting reagent.
Table 3: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 343.1 | (Fragment 1) | (Optimized) |
| (Fragment 2) | (Optimized) | ||
| Alkyne-R | (Varies) | (Fragment 1) | (Optimized) |
| (Fragment 2) | (Optimized) | ||
| Pom-Triazole-R | (Varies) | (Fragment 1) | (Optimized) |
| (Fragment 2) | (Optimized) |
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the LC-MS analysis of this compound reactions. Careful monitoring of these reactions is essential for the successful synthesis of potent and selective PROTACs. The provided methodologies and illustrative data will aid researchers in optimizing their reaction conditions and accurately characterizing their final products, ultimately accelerating the development of novel targeted protein degraders.
Application Notes and Protocols for Developing a Cell-Based Assay for a Pomalidomide-PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to selectively eliminate unwanted proteins by harnessing the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their intracellular destruction.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] This proximity-inducing mechanism leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to catalytically degrade multiple POI copies.[3]
Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[] Its derivatives are frequently incorporated into PROTACs to engage the CRBN complex.[2] This document provides detailed protocols and application notes for developing robust cell-based assays to evaluate the efficacy and mechanism of action of pomalidomide-based PROTACs.
Mechanism of Action of a Pomalidomide-PROTAC
A pomalidomide-based PROTAC orchestrates a series of intracellular events to induce targeted protein degradation. The PROTAC molecule first simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-CRBN).[3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, forming a polyubiquitin (B1169507) chain. This chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[3] The PROTAC molecule is subsequently released and can initiate further degradation cycles.[3]
References
Application Notes and Protocols for Western Blot Analysis of Target Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality and a crucial area of biological research. Understanding the kinetics and mechanisms of protein degradation is fundamental to drug discovery and deciphering cellular regulation. Western blotting is a cornerstone technique for monitoring and quantifying the abundance of a specific protein, making it an indispensable tool for studying protein degradation.[1][2][3]
These application notes provide detailed protocols for assessing target protein degradation using western blot analysis, with a focus on methods to track protein half-life and degradation pathways.
Key Protein Degradation Pathways
Two primary pathways govern protein degradation within the cell: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.
-
Ubiquitin-Proteasome System (UPS): This pathway is the principal mechanism for the degradation of most intracellular proteins.[4] Proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain by a series of enzymes (E1, E2, and E3 ligases).[4][5] This polyubiquitin tag is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.[3][4][5] Small molecule degraders, such as PROTACs (Proteolysis Targeting Chimeras), often hijack the UPS to induce the degradation of a target protein.[1][3]
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of cytoplasmic components, including proteins and organelles, into a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome, and the enclosed contents are degraded by lysosomal hydrolases. A key marker for autophagy is the conversion of LC3-I to LC3-II, which can be monitored by western blot.[6][7]
Experimental Design for a Protein Degradation Study
A typical experiment to analyze protein degradation involves treating cells with a compound of interest over a time course and then measuring the level of the target protein. A common method to study the intrinsic degradation rate of a protein is the cycloheximide (B1669411) (CHX) chase assay.[8][9][10][11] CHX is a protein synthesis inhibitor; by blocking the production of new protein, one can monitor the degradation of the pre-existing pool of the target protein over time.[11][12]
Protocol 1: General Western Blot for Quantifying Protein Degradation
This protocol outlines the standard procedure for analyzing changes in target protein levels following treatment with a potential degrader molecule.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- Treat cells with the desired concentrations of the degrader compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.[1]
2. Sample Preparation (Cell Lysis):
- After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][13]
- Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[13][14][15] The inhibitors are crucial to prevent protein degradation during sample preparation.[14][15][16][17]
- Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][13]
- Incubate the lysate on ice for 30 minutes, vortexing periodically.[1][16]
- Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
- Carefully transfer the supernatant, which contains the soluble proteins, to a new, clean, pre-chilled tube.[1][18]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1][3] This is essential for ensuring equal loading of protein for each sample.[16]
4. Sample Preparation for SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.[1]
- Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[1]
- Denature the samples by heating them at 95-100°C for 5-10 minutes.[1][3][18] Note that for some membrane proteins, boiling can cause aggregation; in such cases, incubation at a lower temperature (e.g., 60°C for one hour) may be preferable.[14][17]
5. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[1][15] Include a pre-stained protein ladder to monitor migration and transfer efficiency.
- Perform electrophoresis to separate the proteins based on their molecular weight.
- Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[1][3] PVDF membranes require activation with methanol (B129727) before use.[1]
6. Immunoblotting and Detection:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
- Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]
- Wash the membrane three times for 5-10 minutes each with TBST.[3]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][3]
- Wash the membrane again three times for 10 minutes each with TBST.[1]
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
- Capture the chemiluminescent signal using a digital imaging system.[1]
7. Data Analysis and Normalization:
- Quantify the band intensities using densitometry software.
- To correct for loading variations, normalize the signal of the target protein to a loading control.[19][20] A common approach is to use a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) that is stably expressed across all experimental conditions.[19] It is crucial to validate that the expression of the chosen housekeeping protein is not affected by the experimental treatments.[19]
- Alternatively, total protein normalization can be performed by staining the membrane with a total protein stain.[20][21]
- Calculate the percentage of protein degradation relative to the vehicle-treated control for each time point and concentration.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of a target protein.
1. Cell Culture and Treatment:
- Plate and culture cells as described in Protocol 1.
- Treat the cells with a suitable concentration of cycloheximide (e.g., 50-100 µg/mL) to inhibit protein synthesis.[8][10]
- Harvest the cells at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 8 hours).[9] The time points should be chosen based on the expected stability of the protein of interest.
2. Sample Preparation, Western Blotting, and Data Analysis:
- Follow steps 2-7 from Protocol 1 to prepare cell lysates, perform western blotting, and quantify the protein levels.
- Plot the normalized protein levels against time.
- Determine the protein half-life (t½), which is the time it takes for the protein level to decrease by 50%.
Data Presentation
Quantitative data from protein degradation experiments should be summarized in a clear and structured format.
Table 1: Dose-Response of Target Protein Degradation
| Treatment Concentration | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (0 µM) | 1.00 ± 0.08 | 0% |
| 0.1 µM | 0.85 ± 0.06 | 15% |
| 1 µM | 0.45 ± 0.05 | 55% |
| 10 µM | 0.15 ± 0.03 | 85% |
| 100 µM | 0.12 ± 0.02 | 88% |
Table 2: Time Course of Target Protein Degradation (at a fixed degrader concentration)
| Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Time 0 |
| 0 | 1.00 ± 0.09 | 0% |
| 2 | 0.78 ± 0.07 | 22% |
| 4 | 0.52 ± 0.06 | 48% |
| 8 | 0.25 ± 0.04 | 75% |
| 16 | 0.10 ± 0.02 | 90% |
| 24 | 0.08 ± 0.02 | 92% |
Table 3: Cycloheximide (CHX) Chase Assay Data
| Time after CHX (hours) | Normalized Target Protein Level (Arbitrary Units) | % Remaining Protein |
| 0 | 1.00 ± 0.10 | 100% |
| 1 | 0.80 ± 0.08 | 80% |
| 2 | 0.62 ± 0.07 | 62% |
| 4 | 0.40 ± 0.05 | 40% |
| 8 | 0.18 ± 0.03 | 18% |
Visualizations
Signaling Pathway Diagrams
Caption: The Ubiquitin-Proteasome System (UPS) for protein degradation.
Caption: The Autophagy-Lysosome Pathway for cellular degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide chase assay [bio-protocol.org]
- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Western Blot Sample Preparation Protocol [novusbio.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioscience.co.uk [bioscience.co.uk]
- 20. licorbio.com [licorbio.com]
- 21. bioradiations.com [bioradiations.com]
One-Pot Synthesis of Pomalidomide-Based Protein Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pomalidomide-based protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential for the development of targeted protein degraders.[1] The protocols outlined here focus on efficient one-pot or telescoped reactions that minimize purification steps and reaction times, addressing common challenges in PROTAC synthesis such as low yields and the formation of intractable byproducts.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide, an immunomodulatory drug, effectively binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] This interaction is leveraged in PROTAC design to bring a POI into proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein and marking it for degradation.[1]
Traditional multi-step syntheses of PROTACs can be time-consuming and inefficient. The development of one-pot synthesis strategies significantly streamlines this process, enabling the rapid generation of PROTAC libraries for screening and optimization.[3] This document details a one-pot method that leverages the differential reactivity of amine nucleophiles for the efficient synthesis of pomalidomide-based PROTACs.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, allows for the poly-ubiquitination of the target protein by the E3 ligase complex. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
One-Pot Synthesis of Pomalidomide-Based PROTACs
This protocol describes a one-pot synthesis of a JQ1-pomalidomide conjugate, a well-documented PROTAC targeting the BET bromodomain protein BRD4.[3] The strategy relies on the differential reactivity between primary and secondary amine nucleophiles in an SNAr reaction with 4-fluorothalidomide.
Materials
-
4-Fluorothalidomide
-
Diamine linker (e.g., piperazine)
-
JQ1 derivative with a suitable reactive group
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol
Caption: Workflow for the one-pot synthesis of a pomalidomide-based PROTAC.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve 4-fluorothalidomide (1.0 equivalent), the diamine linker (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMSO (0.2 M concentration).
-
First SNAr Reaction: Stir the reaction mixture at 50°C. The more nucleophilic amine of the linker will preferentially react with the 4-fluorothalidomide. Monitor the reaction progress by LC-MS to confirm the formation of the pomalidomide-linker intermediate.
-
Addition of the POI Ligand: Once the first reaction is complete, add the JQ1 derivative (1.1 equivalents) to the reaction mixture.
-
Second SNAr Reaction: Increase the reaction temperature as required (e.g., 90-110°C) and continue stirring. The remaining amine of the linker will react with the JQ1 derivative to form the final PROTAC conjugate. Monitor the reaction by LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final pomalidomide-based PROTAC.
Quantitative Data Summary
The following tables summarize the yields of various pomalidomide derivatives and JQ1-pomalidomide conjugates synthesized using a one-pot or optimized approach.[3]
Table 1: Isolated Yields of Pomalidomide Derivatives from Secondary Amine Nucleophiles [3]
| Amine Nucleophile | Product | Yield (%) |
| Piperazine | 8b | 81 |
| 1-Boc-piperazine | 6a | 75 |
| Morpholine | 6b | 93 |
| N-Methylbenzylamine | 6c | 85 |
Reactions performed on a 0.36 mmol scale of 4-fluorothalidomide, 1.1 eq. of amine, 3.0 eq. of DIPEA, and 0.2 M concentration in DMSO at 90°C.
Table 2: One-Pot Synthesis of JQ1-Pomalidomide Conjugates [3]
| Diamine Linker | Product | Yield (%) |
| 1-(2-Aminoethyl)piperazine | 10a | 21 |
| Piperazine | 10b | 50 |
| Homopiperazine | 10c | 37 |
| 3-(Aminomethyl)azetidine | 10d | 62 |
| N-Boc-1,4-diaminobutane | ARV-825 (10e) | 25 |
Reactions performed on a 0.1 mmol scale of 4-fluorothalidomide, 1.2 eq. of diamine, 1.1 eq. of JQ1 derivative, 3.0 eq. of DIPEA, and 0.2 M concentration in DMSO. The first step was performed at 50°C.
Characterization and Biological Evaluation Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HEK293 for BRD4)
-
Synthesized PROTAC and inactive control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or inactive control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Table 3: Example Degradation Potency and Efficacy Data [4]
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | BRD4 | HEK293 | 15 | 95 |
| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |
Protocol 2: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Conclusion
The one-pot synthesis methodologies described herein offer a significant improvement over traditional multi-step approaches for the generation of pomalidomide-based protein degraders.[3] By leveraging the differential reactivity of nucleophiles and optimizing reaction conditions, these protocols enable the rapid and efficient synthesis of PROTAC libraries, which is crucial for the discovery and development of novel targeted protein degradation therapeutics. The provided protocols for biological evaluation are essential for characterizing the potency and efficacy of the synthesized degraders.
References
Designing Linkers for Pomalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][] Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules.[3][4] The linker, which connects pomalidomide to a target protein ligand, is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][5] This document provides detailed application notes and protocols for the rational design and evaluation of linkers for pomalidomide-based PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate the degradation of a target protein by inducing its proximity to the CRBN E3 ubiquitin ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the warhead binds to the protein of interest (POI).[4] This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][6]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Linker Design Principles
The linker's composition, length, and attachment point to the pomalidomide core are critical parameters that must be empirically optimized for each target protein.[3][7]
1. Linker Composition: PEG vs. Alkyl Chains
The two most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[7]
-
PEG Linkers: These hydrophilic linkers can enhance the solubility and cell permeability of the PROTAC molecule.[7][8] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation and its interactions within the ternary complex.[7]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility.[7] However, they may lead to lower solubility of the final PROTAC.[7]
2. Linker Length
The optimal linker length is crucial for the formation of a stable and productive ternary complex.[3]
-
Too short: A short linker can cause steric hindrance, preventing the formation of a stable ternary complex.[3]
-
Too long: An excessively long linker may lead to an entropically unfavorable complex and can induce the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target or the E3 ligase, reducing degradation efficiency.[7]
3. Attachment Point on Pomalidomide
Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring being the most explored.[9][10]
-
C5-Substitution: Studies have shown that C5-substitution can lead to higher degradation activity compared to C4-substitution.[7][9] Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins, a known liability of pomalidomide-based PROTACs.[7][11][12]
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data from published studies, highlighting the impact of linker composition and length on the degradation of various target proteins.
Table 1: Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC ID | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | PEG | - | C4 | ~25 | >95 | MV4-11 |
| ARV-825 | PEG | - | C4 | <1 | >90 | RS4;11 |
| PROTAC (0 PEG units) | Alkyne | 5 | - | < 500 | - | H661 |
| PROTAC (1 PEG unit) | PEG-Alkyne | 8 | - | > 5000 | - | H661 |
| PROTAC (2 PEG units) | PEG-Alkyne | 11 | - | > 5000 | - | H661 |
| PROTAC (4 PEG units) | PEG-Alkyne | 17 | - | < 500 | - | H661 |
Note: Data is compiled from different studies and experimental conditions may vary.[1][13]
Table 2: Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC ID | Target Protein | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| p38α degrader | p38α | PEG/Alkyl | 16-17 (optimal) | - | - | - | - |
| MT-809 | BTK | - | - | C5 | 11.6 | - | - |
| MT-541 | BTK | - | C4 | 90.1 | - | - | |
| ZQ-23 | HDAC8 | - | - | - | 147 | 93 | - |
| Compound 16 | EGFR | - | - | - | - | 96 | A549, etc. |
Note: Data is compiled from different studies and experimental conditions may vary.[7][9][14][15]
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC development and evaluation.
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a representative synthesis of pomalidomide-C5-azide, a key building block for PROTAC synthesis via click chemistry.[4][16]
Materials:
-
Pomalidomide
-
6-azidohexanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reagents for workup and purification (DCM, water, NaHCO3, brine, Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) and 6-azidohexanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).[16]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Monitor the progress of the reaction by LC-MS.
-
After completion, dilute the reaction mixture with water and extract with DCM (3x).[4]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to afford pomalidomide-C5-azide.[4]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate pomalidomide-C5-azide with an alkyne-modified target protein ligand.[16][17]
Materials:
-
Pomalidomide-C5-azide
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/water or DMF)
-
Reagents for purification (preparative HPLC)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system.[16]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[16]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.[16]
-
Upon completion, purify the PROTAC molecule by preparative HPLC.[16]
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[16]
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This assay quantitatively measures the formation of the ternary complex (Target-PROTAC-E3 Ligase).[7]
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., anti-His)
-
384-well assay plate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare the tagged recombinant target protein and E3 ligase. Prepare the PROTAC compound at various concentrations.[7]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer.[7]
-
Incubate at room temperature for 1 hour to allow complex formation.[7]
-
Bead Addition: Add AlphaLISA acceptor beads and donor beads to the wells.[7]
-
Incubate in the dark at room temperature for 1 hour.[7]
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of ternary complex formed.[7]
Protocol 4: Target Protein Degradation Assay (Western Blot)
This is the primary method to confirm that the PROTAC induces the degradation of the target protein in a cellular context.[16][18]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell culture reagents
-
RIPA buffer
-
BCA assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.[18]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Troubleshooting Ineffective PROTACs
Caption: Decision tree for troubleshooting ineffective PROTACs.
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs.[3] A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity.[3] The experimental methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC2-azide for Antibody-Drug Conjugate Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, has garnered significant attention as a payload for antibody-drug conjugates (ADCs). Its mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), offers a novel approach to cancer therapy. The functionalization of pomalidomide with a 4'-alkylC2-azide linker enables its site-specific conjugation to antibodies via click chemistry, leading to the generation of homogeneous and potent ADCs.
This document provides detailed application notes and experimental protocols for the development of pomalidomide-based ADCs using Pomalidomide 4'-alkylC2-azide. It is intended to guide researchers through the synthesis, characterization, and in vitro evaluation of these novel therapeutic agents.
Mechanism of Action of Pomalidomide-Based ADCs
Pomalidomide-based ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent protein degradation activity of pomalidomide. Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, the pomalidomide payload is released and binds to the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors results in direct anti-tumor effects and modulation of the tumor microenvironment.
Troubleshooting & Optimization
Technical Support Center: Pomalidomide 4'-alkylC2-azide Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Pomalidomide 4'-alkylC2-azide copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Frequently Asked Questions (FAQs)
Q1: My this compound click chemistry reaction is resulting in a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions with this compound can be attributed to several factors:
-
Oxygen Contamination: The active catalyst for the reaction is the Cu(I) ion, which is highly susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]
-
Impure Reagents: The purity of the this compound, the alkyne substrate, and all other reagents is paramount. Impurities can interfere with the catalytic cycle and lead to reduced yields.[1]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, the reducing agent (like sodium ascorbate), and the stabilizing ligand need to be carefully optimized for your specific substrates.[1]
-
Inadequate Ligand: A copper-stabilizing ligand is crucial for preventing the precipitation of copper and enhancing the catalytic activity. The choice of ligand can significantly influence the reaction's success.[1]
-
Poor Solubility: Pomalidomide and its derivatives may have limited solubility in common reaction solvents, which can lead to a heterogeneous reaction mixture and consequently, slower reaction rates and lower yields.[1]
Q2: What are the recommended copper source and ligand for this reaction?
A2: A common and effective system involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active Cu(I) state using a reducing agent like sodium ascorbate (B8700270).[2] To stabilize the Cu(I) catalyst and improve reaction efficiency, a ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice, particularly for bioconjugation reactions, due to its good water solubility.[3] Another frequently used ligand is Tris(benzyltriazolylmethyl)amine (TBTA).[3]
Q3: My reaction seems to start but then stalls before completion. What steps can I take?
A3: A stalled reaction is often a sign of catalyst degradation or deactivation. Here are a couple of strategies to address this:
-
Add More Catalyst and Reducing Agent: A second addition of the copper catalyst and sodium ascorbate can often restart the reaction.[1]
-
Ensure an Inert Atmosphere: Re-verify that your reaction is adequately protected from oxygen, as ongoing oxidation of the Cu(I) catalyst is a common reason for stalling.[1]
Q4: How can I improve the solubility of my Pomalidomide derivative in the reaction mixture?
A4: To improve solubility, consider using a co-solvent system. Mixtures of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with water or tert-butanol (B103910) (t-BuOH) are often effective.[1] Gentle heating can also aid in dissolution, but the temperature should be carefully monitored to prevent the degradation of reactants or the catalyst.[1]
Q5: What is the best order for adding the reagents?
A5: The order of addition can be critical. A generally accepted and effective procedure is as follows:
-
Create a premixed solution of the copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this catalyst-ligand mixture to your solution containing the this compound and the alkyne substrate.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[3]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it has a chance to complex with the ligand, which could otherwise lead to the formation of insoluble copper species.[3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the this compound click chemistry reaction.
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive catalyst | Use a freshly prepared sodium ascorbate solution. Ensure all solvents have been thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Impure reagents | Confirm the purity of your this compound and alkyne substrate using methods like NMR or LC-MS. Purify if necessary.[1] | |
| Reaction Starts but Does Not Go to Completion | Catalyst degradation | Add a second portion of the CuSO₄/ligand mixture and sodium ascorbate.[1] |
| Insufficient reducing agent | Ensure there is a molar excess of sodium ascorbate relative to the copper catalyst.[1] | |
| Formation of Significant Side Products | Oxidation of sensitive groups | Thoroughly degas all solvents. Use a stabilizing ligand to protect the copper catalyst.[1] |
| Decomposition of reagents | Avoid excessive heat during the reaction. Ensure the pH of the reaction mixture is within a stable range (typically pH 4-12).[1][4] | |
| Difficulty in Purifying the Final Product | Presence of residual copper | After the reaction is complete, consider adding a copper chelator like EDTA to aid in its removal during the workup and purification steps. |
Quantitative Data
The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of pomalidomide-azide derivatives and their subsequent click chemistry reactions. Note that actual yields can be highly dependent on the specific substrates and reaction conditions used.
Table 1: Synthesis of Pomalidomide-C5-azide
| Step | Product | Typical Yield (%) |
| 1. Alkylation of Pomalidomide | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 60-75 |
| 2. Azide (B81097) Substitution | 4-amino-N-(5-azidopentyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide-C5-azide) | 85-95 |
Data sourced from a representative synthetic protocol.[5]
Table 2: Pomalidomide-Azide Click Chemistry (CuAAC) Reaction Yields
| Alkyne Substrate | Copper Source | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Propargylamine Derivative | CuSO₄ | Sodium Ascorbate | H₂O/t-BuOH | 16 h | 40-83 | (Wu et al., 2019)[6] |
| Azide 11 (JQ1 derivative) | Copper (unspecified) | Not specified | Not specified | Not specified | 67 | [7] |
Experimental Protocols
Protocol 1: Generalized Procedure for Pomalidomide-C5-azide CuAAC Reaction
This protocol is a general guideline and may need to be optimized for your specific alkyne substrate.
Preparation:
-
In a suitable reaction vial, dissolve Pomalidomide-C5-azide (1 equivalent) and your alkyne substrate (1.1 to 1.5 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O or DMSO/t-BuOH/H₂O).[1]
-
Degas the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[1]
Reagent Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1 equivalent) in degassed water.[1]
-
In another vial, prepare a solution of Copper(II) sulfate (CuSO₄) (0.1 to 0.2 equivalents) and a suitable ligand like THPTA (0.5 to 1 equivalent) in degassed water.[1]
Reaction Initiation:
-
To the stirred solution of the azide and alkyne, add the CuSO₄/ligand solution.
-
Add the sodium ascorbate solution to initiate the reaction.[1]
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, quench it by adding deionized water.
-
Extract the product with an organic solvent such as Ethyl Acetate or Dichloromethane (DCM).
-
Wash the combined organic layers with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CuAAC Reactions for Pomalidomide Azide
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving pomalidomide (B1683931) azide (B81097). This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a CuAAC reaction with pomalidomide azide?
A typical starting point for a CuAAC reaction with pomalidomide azide involves using Copper(II) sulfate (B86663) (CuSO₄) as a copper source, which is reduced to the active Cu(I) species in situ by sodium ascorbate (B8700270).[1][2] A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is highly recommended to enhance catalytic activity and prevent side reactions.[2] The reaction is commonly performed at room temperature.[3]
Q2: How can the solubility of pomalidomide azide in the reaction mixture be improved?
Pomalidomide and its derivatives can have limited solubility. To address this, a co-solvent system is often effective.[2] Mixtures of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with water, or a t-BuOH/H₂O system, are commonly used to ensure all reactants are adequately dissolved.[2][3] Gentle heating can also aid in dissolution, but the temperature should be carefully monitored to prevent the degradation of reactants or the catalyst.[2]
Q3: How can I monitor the progress of my CuAAC reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent, typically the alkyne substrate, is consumed.[3] Reactions are generally complete within 1 to 24 hours.[2]
Q4: What are the common side reactions, and how can they be minimized?
A common side reaction is the oxidative homocoupling of the alkyne starting material, known as Glaser coupling. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and by using a copper-stabilizing ligand.[4][5] Thoroughly degassing all solvents before use is a critical step to remove oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[2][4]
Q5: Are there copper-free alternatives for conjugating pomalidomide azide?
Yes, for applications where copper toxicity is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a viable alternative. This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst due to oxidation. | Use freshly prepared sodium ascorbate solution. Ensure all solvents are thoroughly degassed by sparging with an inert gas (N₂ or Ar). Perform the reaction under an inert atmosphere.[2] |
| Impure reagents. | Confirm the purity of pomalidomide azide and the alkyne substrate using NMR or LC-MS. Purify starting materials if necessary.[4] | |
| Reaction Stalls Before Completion | Catalyst degradation. | Add a second portion of the CuSO₄/ligand solution and freshly prepared sodium ascorbate.[2] |
| Insufficient reducing agent. | Ensure a molar excess of sodium ascorbate relative to the copper catalyst.[2] | |
| Formation of Side Products | Oxidation of the alkyne (Glaser coupling). | Thoroughly degas all solvents. Use a copper-stabilizing ligand like THPTA or TBTA.[2] |
| Decomposition of reagents. | Avoid excessive heat. Ensure the reaction pH is within a stable range (typically 4-12).[2][7] | |
| Difficulty in Product Purification | Presence of residual copper. | During the workup, wash the organic layer with a dilute aqueous solution of a copper chelator like EDTA to facilitate the removal of copper salts.[4] |
| Similar polarity of product and starting materials. | Optimize flash column chromatography conditions, such as the solvent system and gradient, for better separation.[1] |
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Notes |
| Pomalidomide Azide | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion if the alkyne is the limiting reagent.[3] |
| Alkyne Substrate | 1.0 equivalent | Typically the limiting reagent.[3] |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.5 equivalents | The precursor to the active Cu(I) catalyst.[3] |
| Sodium Ascorbate | 1.0 - 5.0 equivalents | Should be prepared fresh to ensure its reducing capability.[3][8] |
| Copper Ligand (THPTA/TBTA) | 1.0 - 5.0 equivalents relative to copper | Stabilizes the Cu(I) catalyst and accelerates the reaction.[3][9] |
Table 2: Example CuAAC Reaction Conditions for Pomalidomide Conjugates
| Alkyne Substrate | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
| Various azide-terminated linkers | CuSO₄, Sodium Ascorbate | Not Specified | Not Specified | Not Specified | 40 - 83% |
| JQ1-alkyne | CuSO₄, Sodium Ascorbate | Not Specified | Not Specified | Not Specified | 67% |
| JQ1-alkyne (one-pot) | Not Specified | Not Specified | Not Specified | Not Specified | 21 - 62% |
Note: Yields are highly dependent on the specific substrates, linker, and purification methods.[3]
Experimental Protocols
Representative Protocol for CuAAC of Pomalidomide Azide
This protocol is a general guideline and may require optimization for your specific alkyne substrate.
1. Preparation of Stock Solutions:
-
Pomalidomide-C5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.[3]
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.[3]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[3]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution must be prepared fresh immediately before use.[3]
2. Reaction Setup:
-
In a clean, dry vial, add the alkyne substrate (1.0 equivalent).
-
Add pomalidomide-C5-azide (1.1 equivalents).[3]
-
Add a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO) to achieve a final concentration of approximately 5-10 mM with respect to the limiting reagent.[3]
-
Add the THPTA ligand solution to a final concentration of ~1.25 mM.[3]
-
Add the CuSO₄ solution to a final concentration of ~0.25 mM. The solution may turn a pale blue.[3]
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM. The solution should become colorless or pale yellow.[3]
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[3]
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x the volume of the aqueous layer).[1]
-
Wash the combined organic layers with a dilute aqueous solution of EDTA to remove copper, followed by a brine wash.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes).[1]
5. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]
Visualizations
Caption: Pomalidomide's mechanism of action via Cereblon (CRBN).
Caption: Experimental workflow for pomalidomide azide CuAAC.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Linker Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of pomalidomide-linker conjugates. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for attaching amine-containing linkers to pomalidomide (B1683931)?
A1: The most frequently employed method is the nucleophilic aromatic substitution (SNAr) reaction using 4-fluorothalidomide as the starting material.[1][2][3] This approach is generally favored for its operational simplicity and relative ease of execution compared to other methods like palladium-based amination.[1][2]
Q2: Why are my reaction yields consistently low when synthesizing pomalidomide-linker conjugates?
A2: Low yields are a common issue and can be attributed to several factors, including the formation of intractable byproducts, suboptimal reaction conditions, and the nature of the amine linker used.[1][4][5][6] It has been observed that secondary amines tend to provide higher yields compared to primary amines.[1][6][7][8]
Q3: What are the most common side products observed in pomalidomide-linker synthesis?
A3: Several common side products have been identified, including:
-
Solvent-derived impurities: Particularly when using dimethylformamide (DMF), formylation of primary amine linkers can occur, leading to the formation of a 4-(dimethylamino)-thalidomide byproduct.[1][5][6][9]
-
Phthalimide (B116566) decomposition products: These can be inherent to certain reaction conditions.[1][5]
-
Homo-dimers: The formation of pomalidomide-pomalidomide dimers is another potential side product, especially in one-pot synthesis setups.[1][5]
-
Glutarimide (B196013) displacement products: A cryptic impurity can arise from nucleophilic acyl substitution, which displaces the glutarimide ring. This byproduct can be challenging to separate from the desired product.[10]
-
Phthalimide ring-opening products: The use of primary amines can sometimes lead to the opening of the phthalimide ring.[8]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during pomalidomide-linker synthesis.
Problem 1: Identification of an unexpected byproduct in my reaction mixture.
Possible Cause & Solution
| Potential Cause | Identification Method | Recommended Solution |
| DMF-related byproduct | Analyze your crude reaction mixture by LC-MS. Look for a mass corresponding to the formylated amine linker or 4-(dimethylamino)-thalidomide. | Switch the reaction solvent from DMF to dimethyl sulfoxide (B87167) (DMSO).[1][9] This change has been shown to mitigate the formation of this byproduct. |
| Homo-dimer formation | Check for a mass corresponding to two pomalidomide molecules linked together. | Optimize the stoichiometry of your reactants. A slow addition of the pomalidomide precursor to the linker solution may help to minimize self-reaction. |
| Phthalimide decomposition | Complex mixture of unidentified peaks in your chromatogram. | Re-evaluate your reaction temperature and time. Harsher conditions can lead to degradation. Consider running the reaction at a lower temperature for a longer duration. |
| Glutarimide displacement | A byproduct that co-elutes with your product on HPLC.[10] | Consider a post-synthesis purification step using a scavenger resin. Taurine has been reported to be effective in removing this type of impurity.[10] |
Problem 2: Low yield of the desired pomalidomide-linker conjugate.
Possible Cause & Solution
| Potential Cause | Troubleshooting Step |
| Suboptimal Reactant | If using a primary amine linker, consider synthesizing an analogous secondary amine linker. Secondary amines have been reported to give higher yields in SNAr reactions with 4-fluorothalidomide.[1][6][7] |
| Reaction Conditions | Optimize reaction temperature and time. A systematic screen of different temperatures (e.g., 50°C, 70°C, 90°C) and reaction times can help identify the optimal conditions for your specific substrates. |
| Base Selection | The choice and amount of base can significantly impact the reaction outcome. Diisopropylethylamine (DIPEA) is commonly used, but other non-nucleophilic bases could be explored. |
Experimental Protocols
General Protocol for Pomalidomide-Linker Synthesis via SNAr
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO is added the amine linker (1.1-1.5 equivalents).
-
Diisopropylethylamine (DIPEA) (2-3 equivalents) is added to the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., 90°C) and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired pomalidomide-linker conjugate.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key concepts in pomalidomide-linker synthesis.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Glutarimide-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutarimide-containing compounds. The focus is on minimizing the formation of common side products, including those arising from glutarimide (B196013) displacement and ring instability.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with glutarimide-containing molecules?
A1: The primary side reactions involving the glutarimide moiety are epimerization at the C3 position, hydrolysis (ring-opening) of the glutarimide ring, and displacement of the glutarimide group in N-acyl glutarimide derivatives. The specific side products observed will depend on the reaction conditions and the overall structure of the molecule.
Q2: Why is the glutarimide ring susceptible to hydrolysis?
A2: The glutarimide ring, being a cyclic imide, contains two amide bonds that are susceptible to hydrolysis, particularly under basic conditions. The presence of electron-withdrawing groups on the nitrogen atom can further activate the carbonyl groups towards nucleophilic attack by water or hydroxide (B78521) ions. For instance, in molecules like thalidomide, the phthalimide (B116566) moiety activates the glutarimide ring, making it more prone to hydrolysis.[1] Replacing the phthalimide group with a less electron-withdrawing group, such as a phenyl group, has been shown to enhance the chemical stability of the glutarimide ring.[1]
Q3: What is glutarimide displacement?
A3: In the context of N-acyl glutarimides, "glutarimide displacement" refers to a reaction where the glutarimide moiety acts as a leaving group and is displaced by a nucleophile. This reactivity is driven by the ground-state destabilization of the amide bond within the N-acyl glutarimide structure, which makes the acyl group susceptible to nucleophilic attack. This property is exploited in various cross-coupling and transamidation reactions.
Q4: Can the chiral center on the glutarimide ring epimerize?
A4: Yes, the acidic methine proton at the C3 position of the glutarimide ring is prone to deprotonation, especially under basic conditions, which can lead to racemization or epimerization.[2][3] This is a critical consideration for stereospecific synthesis and for the stability of chiral glutarimide-containing drugs. Studies have shown that deuteration at this position can enhance chiral stability.[2][3]
Q5: Are there any protecting groups for the glutarimide moiety?
A5: While direct protection of the glutarimide ring itself is not a common strategy, the imide nitrogen can be protected, for example, with a Boc group. This can be useful in certain synthetic steps to prevent side reactions at the N-H position. The Boc group can typically be removed under acidic conditions.
Troubleshooting Guides
Issue 1: Formation of Glutarimide Ring-Opened Side Products
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS corresponding to the mass of the starting material plus water.
-
Reduced yield of the desired product.
-
Changes in the pH of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Basic Reaction Conditions | Avoid strong bases. If a base is necessary, use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). Maintain a neutral or slightly acidic pH if the reaction allows. |
| Elevated Temperatures | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Presence of Nucleophilic Amines | When using amine nucleophiles, consider using a larger excess of the amine to favor the desired reaction over hydrolysis. Alternatively, perform the reaction in a non-aqueous solvent. |
| Aqueous Workup | Minimize the exposure of the product to aqueous basic conditions during workup. Use a buffered aqueous solution for extraction if necessary. |
Experimental Protocol: Minimizing Ring-Opening in Amine Acylation
This protocol is adapted from a study on minimizing side reactions in polymer synthesis, which can be applied to small molecule synthesis.
| Parameter | Standard Protocol (High Side Product) | Optimized Protocol (Minimal Side Product) |
| Amine Equivalents | 2 eq. | 5 eq. |
| Concentration | 25 mg substrate / 150 µL DMSO | 25 mg substrate / 600 µL DMSO |
| Temperature | 50°C | 25°C |
| Reaction Time | 5 hours | 16 hours |
Note: The optimized conditions favor the desired amidation reaction by increasing the concentration of the amine nucleophile and reducing the temperature to suppress hydrolysis.
Issue 2: Unwanted Glutarimide Displacement in N-Acyl Glutarimides
Symptoms:
-
Formation of a side product where the glutarimide moiety has been replaced by the nucleophile present in the reaction mixture.
-
Low yield of the intended product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Highly Nucleophilic Reagents | Use less nucleophilic reagents if possible. Alternatively, lower the reaction temperature to control the reactivity. |
| Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reaction. |
| Solvent Effects | The choice of solvent can influence the reactivity of the nucleophile. Consider using a less polar solvent to reduce the nucleophilicity of the displacing agent. |
Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling
N-acyl glutarimides can be used as precursors for Suzuki-Miyaura cross-coupling reactions. To ensure the desired N-C(O) bond cleavage without side reactions, the following conditions can be employed:
-
Reaction: N-acyl glutarimide (1.0 equiv), Arylboronic acid (2.0 equiv), Pd catalyst (e.g., Pd(OAc)2/SPhos, 1.0 mol%), K2CO3 (3.0 equiv).
-
Solvent: THF (0.25 M).
-
Temperature: 60°C.
-
Time: 15 hours.
Under these conditions, the desired ketone product is formed with no observed cleavage of the glutarimide ring itself.
Visualizations
Caption: Potential reaction pathways for glutarimide-containing compounds.
Caption: Troubleshooting flowchart for glutarimide side reactions.
References
improving solubility of Pomalidomide 4'-alkylC2-azide in reaction mixtures
Welcome to the Technical Support Center for Pomalidomide (B1683931) 4'-alkylC2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a focus on improving its solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-alkylC2-azide and what is it used for?
A1: this compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug. It is primarily used as a chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). The azide (B81097) group allows for its conjugation to a target protein ligand via "click chemistry." PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.
Q2: I am observing precipitation of this compound in my reaction mixture. What are the common causes?
A2: Precipitation of Pomalidomide and its derivatives is often due to their low aqueous solubility.[1] Common causes for precipitation in a reaction mixture include:
-
High concentration: The concentration of the azide may exceed its solubility limit in the chosen solvent system.
-
Inappropriate solvent: The solvent or solvent mixture may not be optimal for solubilizing the Pomalidomide derivative.
-
Temperature changes: A decrease in temperature can reduce the solubility of the compound.
-
Reaction progress: The formation of a product that is less soluble than the starting material can lead to precipitation.
Q3: What are the recommended solvents for dissolving Pomalidomide and its azide derivatives?
A3: Pomalidomide is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] For reactions such as click chemistry, co-solvent systems are often effective. A mixture of DMSO or DMF with water or other organic solvents like tert-butanol (B103910) (t-BuOH) can improve solubility.[3] The addition of polyethylene (B3416737) glycol (PEG) linkers to pomalidomide derivatives can also enhance aqueous solubility.[4]
Q4: Can I heat the reaction mixture to improve the solubility of this compound?
A4: Gentle heating can be an effective method to improve the solubility of Pomalidomide derivatives in a reaction mixture.[3] However, it is crucial to control the temperature carefully to avoid potential degradation of the reactants or catalyst, especially in sensitive reactions like copper-catalyzed click chemistry. In the synthesis of pomalidomide conjugates, temperatures are often elevated (e.g., 90-130 °C in DMSO).[5][6]
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your reaction mixtures.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of the pomalidomide derivative. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[2] |
| Compound crashes out during the reaction | The reaction solvent is not optimal for the pomalidomide derivative and/or the product. | Use a co-solvent system. Common mixtures include DMSO/water, DMF/water, or DMSO/t-BuOH/water.[3] The choice of solvent can be critical, with DMSO sometimes being superior to DMF in preventing side reactions.[5] |
| Incomplete reaction despite long reaction times | Poor solubility is limiting the reaction rate. | Try gentle heating of the reaction mixture. Monitor for any degradation of starting materials or products.[3] |
| Difficulty in purifying the product due to insolubility | The final product has poor solubility in the purification solvents. | Optimize your chromatography conditions. For reverse-phase HPLC, a mobile phase containing acetonitrile (B52724) and water with modifiers like formic acid or trifluoroacetic acid may be effective. |
Quantitative Data: Solubility of Pomalidomide and its Derivatives
| Compound | Solvent | Solubility | Reference |
| Pomalidomide | DMSO | ~15 mg/mL | [2] |
| Pomalidomide | Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [2] |
| Pomalidomide | Aqueous solutions (all pH) | ~0.01 mg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound for a Reaction
-
Prepare a Stock Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution.
-
Reaction Setup: In the reaction vessel, combine all other reactants in the chosen reaction solvent or co-solvent mixture.
-
Addition of this compound: While stirring, add the stock solution of this compound dropwise to the reaction mixture.
-
Observation: Monitor the reaction mixture for any signs of precipitation.
-
Troubleshooting: If precipitation occurs, consider the following options:
-
Add a co-solvent (e.g., DMSO, DMF, or t-BuOH) to the reaction mixture.
-
Gently warm the reaction mixture while monitoring for any degradation.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Improved Solubility
This protocol is a general guideline for a "click chemistry" reaction involving this compound.
-
Preparation of Reactants:
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the copper catalyst.[3]
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.5 to 1 equivalent) in degassed water.
-
In another vial, prepare a solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 equivalents) and a copper-stabilizing ligand such as TBTA or THPTA in degassed water or a DMSO/water mixture.[3]
-
-
Reaction Initiation:
-
Add the copper/ligand solution to the reaction mixture.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique such as LC-MS or TLC. Reactions are typically complete within 1 to 24 hours.[3]
-
Work-up and Purification:
-
Once the reaction is complete, you can quench the reaction and remove the copper catalyst by adding a chelating agent like EDTA.
-
Extract the product with a suitable organic solvent.
-
Purify the product using standard chromatographic techniques.
-
Visualizations
Caption: Pomalidomide's mechanism of action via Cereblon-mediated protein degradation.
Caption: Workflow for troubleshooting the solubility of this compound.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC2-azide degradation and stability issues
Welcome to the technical support center for Pomalidomide (B1683931) 4'-alkylC2-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability, degradation, and troubleshooting for experiments involving this degrader building block.
Frequently Asked Questions (FAQs)
Q1: What is Pomalidomide 4'-alkylC2-azide and what is its primary application?
A1: this compound is a functionalized chemical tool used in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). It consists of the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, attached to a short alkyl linker (C2) that terminates in an azide (B81097) (N₃) group. The azide serves as a bioorthogonal handle for conjugation to a target protein ligand via "click chemistry," enabling the synthesis of heterobifunctional degraders.[1][2]
Q2: What are the primary stability concerns for this molecule?
A2: The stability concerns for this compound stem from two main components: the pomalidomide core and the azide group.
-
Pomalidomide Core: The glutarimide (B196013) ring of pomalidomide is susceptible to hydrolysis, especially under acidic or alkaline conditions.[3] The molecule can also degrade under thermal stress, oxidation, and photolytic conditions.[3][4]
-
Azide Group: Organic azides can be energetic and potentially unstable, sensitive to heat, light, pressure, and shock.[5][6] While the high carbon-to-nitrogen ratio in this molecule suggests it is relatively safe, precautions should always be taken.[7][8]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity. For a similar compound, Pomalidomide-C5-azide, specific storage conditions have been recommended which can be adapted here.
Q4: What are the key safety precautions when handling this compound?
A4: Due to the nature of the azide group, several safety precautions are mandatory:
-
Always handle the compound in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9]
-
Use plastic or ceramic spatulas instead of metal ones to avoid the formation of potentially shock-sensitive metal azides.[6][8]
-
Avoid mixing with strong acids, as this can form highly toxic and explosive hydrazoic acid.[7][8]
-
Do not use halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive di- and tri-azidomethane.[8][9]
-
Avoid concentrating azide-containing solutions to dryness via rotary evaporation or distillation.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Synthesis and Purification Issues
Q5: I am performing a click reaction (CuAAC) to conjugate my alkyne-ligand, but the reaction yield is very low. What could be the cause?
A5: Low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are common and can often be resolved. Here are the most likely causes and their solutions:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by dissolved oxygen.
-
Solution: Ensure your sodium ascorbate (B8700270) reducing agent solution is freshly prepared.[10] Thoroughly degas all solvents by bubbling with an inert gas (argon or nitrogen) before use.[11] Maintain the reaction under an inert atmosphere.[10]
-
-
Poor Solubility: Pomalidomide derivatives can have limited solubility in aqueous buffers.
-
Catalyst Sequestration or Degradation: Some biological molecules can chelate the copper catalyst, rendering it inactive.
-
Solution: Use a copper-stabilizing ligand like TBTA (in organic solvents) or THPTA (in aqueous media) to protect the Cu(I) catalyst.[10] If the reaction stalls, adding a second portion of the copper sulfate (B86663) and sodium ascorbate may help.[11]
-
Q6: My LC-MS analysis shows multiple unexpected peaks after my reaction or during a stability study. What could they be?
A6: Unexpected peaks could be impurities from the synthesis, side-products from your reaction, or degradation products.
-
Synthesis Impurities: A common impurity in the synthesis of similar molecules is a byproduct from the displacement of the glutarimide ring instead of the intended substitution.[3]
-
Reaction Side-Products: In click reactions, oxidative homocoupling of your alkyne starting material can occur. This can be minimized by ensuring the reaction is thoroughly degassed.[10]
-
Degradation Products: Pomalidomide is known to degrade under harsh pH, oxidative, or thermal conditions.[3] The primary degradation is likely the hydrolysis of the glutarimide ring. If your workup involves strong acids or bases, or if the sample has been stored improperly, these peaks are likely degradants.
Biological Assay Issues
Q7: I have successfully synthesized my PROTAC, but I observe no degradation of my target protein in cell-based assays. What should I check?
A7: Lack of target degradation is a frequent challenge in PROTAC development. A systematic approach is needed to pinpoint the issue.
-
Compound Integrity:
-
Troubleshooting: First, confirm the identity and purity of your final PROTAC compound using LC-MS and NMR. Verify that the compound has not precipitated out of your cell culture media. It is also good practice to confirm the compound is stable in your assay media over the time course of the experiment.[12]
-
-
Cellular Permeability and Efflux:
-
Troubleshooting: Your PROTAC may not be entering the cells efficiently or may be actively removed by efflux pumps. Assess intracellular compound concentration using LC-MS/MS. Check for overexpression of ABC transporters like P-glycoprotein (ABCB1) or BCRP (ABCG2), which are known to efflux small molecules.[12]
-
-
E3 Ligase (CRBN) Availability:
-
Ternary Complex Formation:
-
Troubleshooting: The PROTAC must simultaneously bind the target protein and CRBN to form a stable and productive ternary complex. You can assess this using biophysical methods like co-immunoprecipitation (Co-IP). Perform a Co-IP by pulling down your target protein and blotting for CRBN (or vice-versa) in the presence of your degrader.[12]
-
Quantitative Data
Table 1: Recommended Storage Conditions for this compound (Adapted from data for the analogous Pomalidomide-C5-azide)
| Form | Temperature | Light | Atmosphere | Recommended Shelf Life |
| Solid | -20°C | Protect from light | Inert gas (e.g., Argon) recommended | ~12 months[10] |
| In Solution (DMSO) | -20°C | Protect from light | Tightly sealed vial | Up to 1 month (short-term)[10] |
| In Solution (DMSO) | -80°C | Protect from light | Tightly sealed vial | Up to 6 months (long-term)[10] |
Note: Avoid multiple freeze-thaw cycles for solutions.[10] Aqueous solutions are not recommended for storage beyond one day.[13]
Table 2: Binding Affinities of Pomalidomide and Analogs to Cereblon (CRBN) (Provides context for the E3 ligase-binding moiety of your compound)
| Ligand | Assay Method | Binding Constant | Reference |
| Pomalidomide | Competitive Binding (U266 cells) | IC₅₀ = 6.4 nM | [2] |
| Pomalidomide | TR-FRET | Kᵈ = 14.7 ± 1.9 µM | [2] |
| Pomalidomide | Fluorescence Polarization | Kᵢ = 156.60 nM | [2] |
| Pomalidomide | Not Specified | Kᵈ ~ 157 nM | [14] |
Note: Binding affinities can vary significantly based on the assay method and experimental conditions.[15] This data is for the parent pomalidomide molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a method to assess the stability of this compound under various stress conditions, adapted from general procedures for pomalidomide.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like DMSO or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Separately, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 7 days.[4]
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~20 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated reverse-phase HPLC or UPLC method.[4][16] Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol provides a general method for conjugating this compound to an alkyne-functionalized ligand.[10]
-
Reagent Preparation:
-
Reaction Setup:
-
In a clean, dry vial, add this compound (1.0 equivalent) and the alkyne ligand (1.0 - 1.2 equivalents).
-
Add solvent (e.g., DMSO/water mixture) to achieve a final reaction concentration of 1-10 mM.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Reaction Initiation:
-
In a separate vial, premix the CuSO₄ solution (0.1 equivalents) and the THPTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the main reaction vial.
-
Add the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents) to initiate the reaction.[10]
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature for 1-24 hours. Monitor progress by TLC or LC-MS.[11][17]
-
Once complete, quench the reaction by adding a dilute aqueous solution of EDTA to chelate the copper.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC.[17][18]
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for a failed CuAAC "click" reaction.
Caption: Mechanism of action for a PROTAC using a pomalidomide-based ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ucd.ie [ucd.ie]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Based PROTACs and the Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of pomalidomide-based PROTACs?
A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve.[1] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase, leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[1][2] These binary complexes compete with the formation of the productive ternary complex, thus inhibiting the degradation process.[1]
Q2: Why is it crucial to understand and mitigate the hook effect?
A3: Understanding and mitigating the hook effect is critical for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.
-
Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.[1]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the hook effect region.[3]
Q3: What are the typical off-target effects associated with pomalidomide-based PROTACs?
A3: Pomalidomide-based PROTACs can exhibit off-target effects primarily due to the pomalidomide (B1683931) moiety, which can independently recruit and degrade zinc-finger (ZF) proteins that are natural neosubstrates of CRBN.[3][4][5][6][7] This can lead to unintended biological consequences. Additionally, the warhead component of the PROTAC may have its own off-target binding profile, potentially leading to the degradation of unintended proteins.
Troubleshooting Guides
Problem 1: I observe a significant "hook effect" with my pomalidomide-based PROTAC, characterized by reduced target protein degradation at high concentrations.
-
Likely Cause: Formation of unproductive binary complexes (PROTAC-Target Protein and PROTAC-CRBN) is outcompeting the formation of the productive ternary complex (Target Protein-PROTAC-CRBN).[1][2]
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect:
-
Perform a wide dose-response experiment with your PROTAC, covering a broad concentration range (e.g., picomolar to high micromolar) with several log-fold dilutions. This will help you visualize the full bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax).[1]
-
-
Optimize PROTAC Concentration:
-
Based on the dose-response curve, select the optimal PROTAC concentration that achieves Dmax for all future experiments. Avoid using concentrations deep into the hook effect region.
-
-
Directly Measure Ternary Complex Formation:
-
Utilize biophysical assays such as AlphaLISA, NanoBRET, or Surface Plasmon Resonance (SPR) to directly quantify the formation of the ternary complex at various PROTAC concentrations. This will provide a direct correlation between ternary complex formation and degradation efficiency.
-
-
Consider Linker Modification:
-
The length and composition of the linker are critical for optimal ternary complex formation.[8][9][10][11][12] Systematically varying the linker may identify a PROTAC with a reduced hook effect. Enhancing cooperativity through rational linker design can stabilize the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[9]
-
-
Explore Trivalent PROTACs:
-
Problem 2: My pomalidomide-based PROTAC shows weak or no degradation at any tested concentration.
-
Likely Causes:
-
The tested concentrations are entirely within the hook effect region.
-
The PROTAC has poor cell permeability.
-
The target protein or CRBN is not expressed at sufficient levels in the cell line.
-
The PROTAC is unable to induce a stable and productive ternary complex.
-
The PROTAC itself is unstable.
-
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range:
-
It is possible that the optimal degradation concentration is much lower than initially tested. Expand your dose-response experiment to include picomolar concentrations.[9]
-
-
Verify Target Engagement and Ternary Complex Formation:
-
Assess Cell Permeability:
-
Evaluate the cell permeability of your PROTAC. Poor permeability can lead to low intracellular concentrations, masking the true degradation potential.[9]
-
-
Confirm Protein Expression:
-
Use Western Blot to confirm the expression of both your target protein and CRBN in the cell line being used.
-
-
Check Compound Integrity:
-
Verify the purity and stability of your PROTAC compound.
-
-
Problem 3: My pomalidomide-based PROTAC is causing degradation of off-target proteins.
-
Likely Cause: The pomalidomide moiety is inducing the degradation of its natural neosubstrates (e.g., zinc-finger proteins), or the warhead is not sufficiently selective for the intended target.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Identify Off-Target Effects:
-
Perform global proteomic analysis (e.g., quantitative mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment.
-
Confirm off-target degradation of specific proteins by Western Blot.
-
-
Modify the Pomalidomide Moiety:
-
Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins.[5][7]
-
-
Optimize the Warhead:
-
If the off-target effects are related to the warhead, consider using a more selective binder for your protein of interest.
-
-
Synthesize a Negative Control:
-
Create a control PROTAC with a modification that abrogates binding to CRBN (e.g., a methylated pomalidomide). This control should not induce degradation of the target or off-target proteins and can help confirm that the observed degradation is CRBN-dependent.
-
-
Data Presentation
Table 1: Dose-Response Data for a Pomalidomide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 90 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Linker Lengths
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | PEG | 4 | 50 | 70 | Moderate hook effect above 500 nM |
| PROTAC-B | PEG | 8 | 15 | 95 | Minimal hook effect up to 10 µM |
| PROTAC-C | Alkyl | 12 | 5 | 92 | Pronounced hook effect above 100 nM |
| PROTAC-D | Alkyl | 16 | 100 | 60 | Weak degradation, no clear hook effect |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
-
Objective: To quantify the degradation of a target protein following treatment with a pomalidomide-based PROTAC.
-
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Objective: To quantify the formation of the Target Protein-PROTAC-CRBN ternary complex in a biochemical assay.
-
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged CRBN E3 ligase complex (e.g., FLAG-tagged)
-
Pomalidomide-based PROTAC
-
AlphaLISA assay buffer
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., anti-FLAG)
-
384-well assay plate
-
AlphaLISA-compatible plate reader
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein and the tagged CRBN E3 ligase in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, CRBN E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins. Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads and incubate. Then, add AlphaLISA donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting hook effect curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation
-
Objective: To measure the formation of the Target Protein-PROTAC-CRBN ternary complex in living cells.
-
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-fused target protein (donor)
-
Plasmid encoding HaloTag®-fused CRBN (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Pomalidomide-based PROTAC
-
White, solid-bottom 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
-
-
Methodology:
-
Cell Seeding and Transfection: Seed HEK293T cells in white assay plates. Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids. Incubate for 24-48 hours.[15]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[15]
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Live Cell Substrate to each well.[15]
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 and Bmax values for ternary complex formation.[15]
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: The "Hook Effect" in PROTAC-mediated degradation.
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 17. selvita.com [selvita.com]
Technical Support Center: Pomalidomide-Based Degraders
Welcome to the technical support center for pomalidomide-based degraders. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the purification and application of these powerful molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for pomalidomide-based degraders?
A1: The most common purification techniques for pomalidomide-based degraders are flash column chromatography on silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).[1] Flash chromatography is often used for initial purification of the crude product, while preparative HPLC can be employed for final polishing to achieve high purity.[1]
Q2: Which analytical techniques are essential for characterizing my purified degrader?
A2: To confirm the structure and purity of your final PROTAC product, it is essential to use a combination of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q3: My pomalidomide-based degrader shows low or no degradation of the target protein. What are the possible causes?
A3: There are several potential reasons for poor degradation:
-
Compound Integrity: Verify the chemical integrity and stability of your degrader using LC-MS.[3]
-
Cell Permeability: The degrader may not be efficiently entering the cells. This can be assessed using cellular accumulation assays like LC-MS/MS.[3]
-
E3 Ligase Expression: Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by pomalidomide (B1683931), in your cell model at both the mRNA and protein level.[3]
-
Ternary Complex Formation: The degrader may not be effectively forming a stable ternary complex between the target protein and CRBN. This can be investigated using co-immunoprecipitation (Co-IP) or biophysical assays.[3]
-
Linker Issues: The length and composition of the linker are critical. An inappropriate linker can prevent the formation of a productive ternary complex.[4]
Q4: I am observing a "hook effect" in my degradation assays. What does this mean and how can I address it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4] This occurs because at excessive concentrations, the degrader forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, rather than the desired ternary complex.[3][4] To address this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[3]
Q5: What are common impurities I should be aware of during the synthesis and purification of pomalidomide-based degraders?
A5: During the synthesis of pomalidomide-based degraders, several process-related impurities and degradation products can arise. These can include starting materials, reagents, and byproducts from side reactions.[5][6] For example, when using DMF as a solvent in nucleophilic aromatic substitution (SNAr) reactions, the formation of 4-(dimethylamino)-thalidomide has been reported as an undesired byproduct that can complicate purification.[7][8] Pomalidomide itself is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of pomalidomide-based degraders.
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Incomplete reaction; formation of byproducts; suboptimal reaction conditions. | Monitor reaction progress closely using TLC or LC-MS.[1] Optimize reaction conditions such as temperature, solvent, and reaction time.[4] Consider alternative synthetic routes or coupling reagents.[9][10] |
| Difficult purification by flash chromatography | Co-elution of the product with impurities or byproducts. | Optimize the eluent system for better separation. If co-elution persists, consider using preparative HPLC for final purification.[1] The use of DMSO as a solvent instead of DMF can prevent the formation of certain byproducts that hinder purification.[8] |
| Presence of intractable byproducts | Use of certain solvents like DMF can lead to byproducts that are difficult to remove.[8][9] | Switching the reaction solvent from DMF to DMSO has been shown to improve yields and simplify purification by avoiding the formation of problematic byproducts.[7][8] |
| Degrader instability during purification | Pomalidomide and its derivatives can be sensitive to pH, temperature, and oxidation.[5] | Perform purification steps at low temperatures (4°C) when possible.[11] Use buffers with a pH that ensures the stability of your compound.[11] |
| High off-target degradation | The pomalidomide moiety can independently recruit and degrade certain zinc-finger (ZF) proteins.[12][13] | Ensure the linker is attached at the C5 position of the pomalidomide phthalimide (B116566) ring, as this has been shown to reduce off-target ZF degradation.[4][13] |
Experimental Protocols
General Protocol for Synthesis and Purification of a Pomalidomide-Based Degrader
This protocol outlines a general workflow for the synthesis of a pomalidomide-based degrader via "click chemistry" and subsequent purification.
1. Synthesis of Pomalidomide-C5-Azide:
-
Materials: Pomalidomide, 1,5-dibromopentane, sodium azide, potassium carbonate, DMF, DCM, MeOH, water, brine, anhydrous sodium sulfate (B86663), silica gel.[14]
-
Procedure:
-
To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane. Stir the mixture at 60°C for 12 hours.[14]
-
After cooling, dilute with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography to obtain N-(5-bromopentyl)-pomalidomide.[14]
-
Dissolve the N-(5-bromopentyl)-pomalidomide in DMF and add sodium azide. Stir at 60°C for 6 hours.[14]
-
After cooling, dilute with water and extract with DCM. Wash the combined organic layers with water and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography to yield pomalidomide-C5-azide.[14]
-
2. PROTAC Synthesis via Click Chemistry:
-
Materials: Pomalidomide-C5-azide, alkyne-functionalized target protein ligand, copper(II) sulfate, sodium ascorbate (B8700270), solvent (e.g., t-BuOH/water or DMF).[2]
-
Procedure:
3. Purification of the Final PROTAC:
-
Crude Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM.[1]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).[1]
-
-
Final Purification (if necessary):
4. Characterization:
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: General purification workflow for pomalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide 4'-alkylC2-azide Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for assessing the purity of Pomalidomide (B1683931) 4'-alkylC2-azide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Safety First: Handling Azide (B81097) Compounds
Organic azides are energetic molecules that can be sensitive to heat, shock, and pressure, posing potential explosion hazards.[1][2][3] The azide ion is also toxic, with a toxicity profile similar to cyanide.[1] Always consult your institution's safety protocols before handling these compounds.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety glasses.[4]
-
Ventilation: Handle all azide compounds within a chemical fume hood.[2] For potentially explosive azides, a blast shield is required.[4]
-
Avoid Incompatibles:
-
Metals: Do not use metal spatulas. Heavy metal azides are highly shock-sensitive and can detonate.[2][5]
-
Acids: Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[5]
-
Halogenated Solvents: Never use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.[1][2]
-
-
Purification: Avoid distillation and sublimation for purification. Extraction and precipitation are recommended.[1]
-
Waste Disposal: Azide waste must be collected in separate, clearly labeled containers and disposed of through your institution's hazardous waste program.[2][5] Do not pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[2]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for routine purity analysis of Pomalidomide 4'-alkylC2-azide?
For routine purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method. It is excellent for quantifying the main peak and known impurities.[6] For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[7]
Q2: What are the common impurities I should expect?
Common impurities can arise from the synthesis process or degradation. For Pomalidomide and its derivatives, these may include:
-
Process-Related Impurities: Unreacted starting materials, byproducts from side reactions (e.g., Pomalidomide without the azide group, hydrolyzed precursors).[8][9]
-
Degradation Products: Pomalidomide is known to be unstable under acidic, alkaline, oxidative, and thermal stress, leading to hydrolysis products.[7] The azide group itself can also be susceptible to reduction or rearrangement.
-
Enantiomeric Impurities: As Pomalidomide is a chiral molecule, the presence of the undesired enantiomer should be monitored, typically using a chiral HPLC method.[10][11]
Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
Peak tailing can be caused by several factors:
-
Column Issues: The column may be contaminated or degraded. Secondary interactions between the basic amine groups on the pomalidomide core and active sites on the silica (B1680970) packing are a common cause.
-
Mobile Phase pH: The pH of the mobile phase may be inappropriate. For amine-containing compounds, a low pH (e.g., using formic or phosphoric acid) is often used to protonate the amine, which improves peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q4: I am not detecting my compound with LC-MS in positive ion mode. What should I do?
While Pomalidomide and its derivatives generally ionize well in positive electrospray ionization (ESI) mode, issues can arise.[12]
-
Check Mobile Phase: Ensure your mobile phase promotes protonation. Additives like formic acid or ammonium (B1175870) acetate (B1210297) are crucial.
-
Optimize Source Parameters: Adjust the capillary voltage, gas flow, and temperature to optimize ionization.
-
Consider Adducts: Check for the formation of sodium or other adducts instead of the protonated molecule, [M+H]+.
Troubleshooting Guides
HPLC-UV Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No sample injected.3. Incorrect mobile phase composition.4. Compound is not retained or elutes with the solvent front. | 1. Turn on the detector lamp.2. Check autosampler vials for sufficient sample and proper needle insertion.3. Prepare fresh mobile phase and ensure correct proportions.4. Decrease the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents.2. Implement a needle wash step with a strong solvent in the autosampler method.[12] |
| Retention Time Drift | 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column aging. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed.[12]2. Use a column oven to maintain a constant temperature.[13]3. Equilibrate the column thoroughly before analysis. If the problem persists, the column may need replacement. |
| Broad Peaks | 1. Mobile phase flow rate is too low.2. Leak in the system (especially between column and detector).3. Column contamination or degradation. | 1. Adjust the flow rate to the recommended value.2. Check all fittings for leaks.[13]3. Wash the column with a strong solvent. If performance doesn't improve, replace the guard or analytical column. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sensitivity / Poor Ionization | 1. Suboptimal source parameters.2. Inappropriate mobile phase pH or additives.3. Matrix effects from the sample. | 1. Optimize source parameters (capillary voltage, gas flow, temperature).[12]2. Ensure the mobile phase contains an additive like formic acid or ammonium acetate to promote protonation.[12]3. Dilute the sample to minimize matrix suppression. |
| In-Source Fragmentation | 1. High source temperature or cone/fragmentor voltage. | 1. Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis.[12] |
| Unexpected Adducts (e.g., [M+Na]+) | 1. Presence of non-volatile salts in the sample or mobile phase. | 1. Use volatile mobile phase additives (e.g., ammonium formate).2. Perform sample clean-up if necessary to remove salts.[12] |
| Co-eluting Impurity | 1. Structurally similar impurity with nearly identical retention time. | 1. Modify the HPLC gradient to improve separation.2. Screen different column stationary phases (e.g., Phenyl-Hexyl instead of C18).[12] |
Experimental Protocols & Data
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is suitable for determining the purity of this compound and quantifying related substances.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to a final concentration of approximately 0.1 - 0.5 mg/mL.[12]
-
Chromatographic System: Use a standard HPLC system with a UV detector.
-
Analysis: Inject the prepared sample and analyze the chromatogram for the main peak area and any impurity peaks. Purity is typically calculated using the area percent method.
HPLC Parameters Summary
| Parameter | Condition 1 (General Purity) | Condition 2 (Impurity Profiling) |
| Column | C18, 250 mm x 4.6 mm, 5 µm[6] | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.03M KH2PO4 in water, pH 3.2 with H3PO4[6] | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile[7] |
| Gradient | Isocratic: 20% A, 80% B[6] | Linear Gradient (example) |
| 0-5 min: 95% A | ||
| 5-25 min: 95% to 20% A | ||
| 25-30 min: 20% A | ||
| Flow Rate | 0.7 mL/min[6] | 1.0 mL/min |
| Column Temp. | 40 °C[6] | 30 °C |
| Detection | UV at 220 nm[6] | UV at 221 nm |
| Injection Vol. | 10 µL | 10 µL |
Protocol 2: Impurity Identification by LC-MS
This protocol is for the identification and structural characterization of unknown impurities using high-resolution mass spectrometry.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the final concentration is suitable for MS detection (typically lower, e.g., 1-10 µg/mL).
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer (e.g., TOF or Orbitrap for high resolution, or a triple quadrupole for targeted analysis).
-
MS Detection: Operate in positive electrospray ionization (ESI+) mode. The expected protonated molecular ion [M+H]+ for Pomalidomide is m/z 274.2.[14] The m/z for this compound will be higher and must be calculated based on the specific alkylC2-azide chain.
-
Data Analysis: Analyze the mass spectra of impurity peaks to determine their molecular weight. Use MS/MS fragmentation to elucidate their structures by comparing fragmentation patterns to the parent compound.
LC-MS Parameters Summary
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 2.1 mm, 5 µm[14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of impurities (similar to HPLC) |
| Flow Rate | 0.4 mL/min[14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Pomalidomide m/z | Precursor Ion: 274.2; Product Ion Example: 163.1[14] |
| Pomalidomide Azide m/z | To be calculated based on the exact mass of the derivative |
| Source Temp. | ~300-400 °C |
| Capillary Voltage | ~3-5 kV |
Protocol 3: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation of the final product and any isolated impurities.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition: Acquire standard 1D spectra (¹H and ¹³C NMR).
-
Advanced Analysis (if needed): If the structure is complex or impurities are present, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish connectivity and confirm the structure.
-
Data Interpretation: Compare the observed chemical shifts and coupling constants with those expected for the target structure. The presence of the azide group may cause subtle shifts in adjacent protons and carbons.
Visual Workflow and Troubleshooting Diagrams
References
- 1. ucd.ie [ucd.ie]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pomalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [ccspublishing.org.cn]
impact of linker attachment position on pomalidomide PROTAC activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a pomalidomide-based PROTAC?
A1: The linker in a pomalidomide-based PROTAC is a critical component that connects the pomalidomide (B1683931) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds the protein of interest (POI). It is not merely a spacer; its length, composition, and attachment point are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2]
Q2: Which are the common linker attachment positions on pomalidomide and how do they impact PROTAC activity?
A2: The most common attachment points for the linker on the pomalidomide molecule are the C4 and C5 positions of the phthalimide (B116566) ring.[1][3] The choice of attachment point significantly influences the stability of the ternary complex and the overall degradation activity of the PROTAC.[1][3] Studies have shown that modifying the linker attachment position can affect the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitin transfer to the target protein. For instance, some studies suggest that C5-substituted pomalidomide can lead to higher degradation activity.[3]
Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the PROTAC's degradation efficiency decreases.[3][4][5] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive, rather than the desired ternary complex (Target-PROTAC-E3 ligase).[3][5]
Mitigation Strategies:
-
Dose-Response Curve: It is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve indicative of the hook effect.[5]
-
Lower Concentrations: Using lower concentrations of the PROTAC can favor the formation of the productive ternary complex.[5]
-
Kinetic Analysis: Analyzing the degradation kinetics at various concentrations can provide a better understanding of the dynamics of ternary complex formation and dissociation.[5]
Troubleshooting Guides
Issue 1: No or minimal degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane. Assess cell permeability using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.[6] Consider modifying the linker to improve physicochemical properties.[6] |
| Incorrect Linker Length or Composition | The linker may be too short, causing steric hindrance, or too long, leading to an entropically unfavorable ternary complex.[2][3] Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal linker.[1][3] |
| Non-Productive Ternary Complex Formation | The PROTAC may bind to both the target protein and CRBN, but the resulting ternary complex is not in a conformation suitable for ubiquitination.[6] Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[6] If not, a redesign of the linker is likely necessary to alter the geometry of the ternary complex. |
| Low E3 Ligase Expression | The chosen cell line may have low endogenous expression of CRBN.[6][7] Verify CRBN expression levels in your cell line via Western blot or qPCR. Select a cell line with robust CRBN expression. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells. Assess the stability of your PROTAC in the experimental medium over time using techniques like LC-MS.[6] |
Issue 2: Off-target protein degradation is observed.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of the Warhead | The ligand targeting your protein of interest may have affinity for other proteins. Utilize a more selective warhead for your target protein.[6] |
| Linker-Induced Off-Target Interactions | The linker itself can influence the conformation of the ternary complex, leading to the recruitment and degradation of unintended proteins.[6] Systematically vary the linker's length, rigidity, and composition to improve selectivity. |
| Intrinsic Activity of Pomalidomide | Pomalidomide itself can induce the degradation of certain "neosubstrates," such as zinc-finger transcription factors (e.g., IKZF1 and IKZF3).[8][9] Be aware of the known neosubstrates of pomalidomide and assess their levels in your experiments. Modifications at the C5 position of pomalidomide have been shown to reduce the degradation of some zinc-finger proteins.[3][10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker attachment and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Attachment on EGFR Degradation [11]
| PROTAC | Linker Attachment Position on Pomalidomide | DC50 (nM) in A549 cells |
| Compound 15 | C4 | 43.4 |
| Compound 16 | C4 | 32.9 |
Table 2: Impact of Linker Length on HDAC8 Degradation [12]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| ZQ-23 | PEG-based | 147 | 93 |
Note: The specific linker attachment position on pomalidomide for ZQ-23 was not explicitly stated in the provided context.
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is a primary assay to confirm PROTAC-induced degradation of the target protein.[13]
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[5][13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.
2. Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC is mediating the interaction between the target protein and the E3 ligase.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): [3]
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase. When a ternary complex forms, the beads are brought into close proximity, resulting in a detectable signal.
-
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex.
-
Add serial dilutions of the PROTAC to the protein mixture.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor beads.
-
Incubate to allow for binding.
-
Read the plate on an AlphaLISA-compatible reader.
-
-
-
Surface Plasmon Resonance (SPR): [4]
-
Principle: SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Procedure:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Inject a solution containing the PROTAC to measure binary binding.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third component (the one not immobilized) over the chip surface.
-
Analyze the resulting sensorgrams to determine binding affinities (KD) and kinetics.
-
-
-
Isothermal Titration Calorimetry (ITC): [4]
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Procedure:
-
Load the PROTAC into the syringe and the target protein or E3 ligase into the sample cell.
-
Perform a series of injections and measure the heat changes.
-
To study the ternary complex, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cell Permeability Issues with Pomalidomide Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based degraders. The content is designed to directly address specific issues encountered during experiments related to cell permeability and efficacy.
Troubleshooting Guides
Issue: Minimal or no degradation of the target protein is observed after treatment with a pomalidomide-based degrader.
This is a common challenge that can arise from multiple factors, ranging from the physicochemical properties of the degrader to the specific biology of the experimental system. Follow these troubleshooting steps to identify and resolve the issue.
Question: How do I begin to troubleshoot the lack of target degradation?
Answer: Start by systematically verifying the integrity of your experimental components and then investigate the cellular uptake and mechanism of action of your degrader. A logical workflow can help pinpoint the problem.
Question: My degrader has poor physicochemical properties. What are the key parameters to consider for cell permeability?
Answer: Pomalidomide-based degraders often have high molecular weights (MW) and polar surface areas (PSA), which can hinder passive diffusion across the cell membrane.[1][2] Key physicochemical properties influencing cell permeability are summarized below.
| Physicochemical Property | Guideline for Good Permeability | Impact of Pomalidomide Degrader Structure | Potential Optimization Strategy |
| Molecular Weight (MW) | < 500 Da (Lipinski's Rule of 5)[3] | Often > 700 Da, which can impede passive diffusion.[4] | Minimize linker length; use smaller warheads if possible. |
| Lipophilicity (logP) | < 5 (Lipinski's Rule of 5)[3] | Can be high, but a balance is needed to avoid poor solubility. | Modify linker with more polar or rigid groups like piperazine/piperidines.[1] |
| Polar Surface Area (PSA) | < 140 Ų | Generally high, which can limit membrane permeability.[1] | Reduce hydrogen bond donors and acceptors in the linker.[5] |
| Hydrogen Bond Donors | < 5 (Lipinski's Rule of 5)[3] | Often high due to amide bonds in linkers and warheads.[5] | Replace amide bonds with esters or other bioisosteres. |
| Hydrogen Bond Acceptors | < 10 (Lipinski's Rule of 5)[3] | Often high, contributing to increased PSA. | Judicious choice of linker and warhead chemistry. |
| Number of Rotatable Bonds | < 10 | High flexibility can be entropically unfavorable for membrane crossing. | Introduce rigidity into the linker with cyclic structures.[6] |
Question: How can I improve the cell permeability of my pomalidomide degrader?
Answer: Several rational design strategies can be employed to enhance the cellular uptake of your degrader.
-
Linker Optimization: The linker is a critical component that can be modified to improve physicochemical properties.[7]
-
Length: There is often an optimal linker length for ternary complex formation and degradation. Systematically varying the length can identify the most potent compound.[7]
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl chains or incorporating cyclic moieties can improve permeability by reducing the number of rotatable bonds and PSA.[1][6]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and improve permeability.
-
-
Prodrug Strategies: Modifying the degrader to a more permeable prodrug that is intracellularly converted to the active compound can be effective. For instance, masking a carboxylic acid group with an ethyl ester can enhance cell permeability.[4][8]
-
"Molecular Chameleon" Effect: Designing degraders with conformational flexibility allows them to adopt more compact, less polar conformations in the lipidic environment of the cell membrane, facilitating passive diffusion.[9][10]
-
Novel Delivery Systems: For preclinical studies, encapsulating the degrader in lipid-based nanoparticles or other delivery vehicles can overcome inherent permeability issues.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based degrader?
A1: Pomalidomide-based degraders are heterobifunctional molecules that co-opt the cell's own protein disposal system. They work by binding simultaneously to the target protein of interest (POI) and to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[3][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[11]
Q2: My pomalidomide degrader shows good target engagement in biochemical assays but poor degradation in cells. What could be the issue?
A2: This common scenario strongly suggests a cell permeability problem.[5] While your degrader can bind to the target protein and CRBN in a cell-free environment, it may not be efficiently crossing the cell membrane to reach its intracellular targets. Other possibilities include rapid efflux from the cell by transporters like P-glycoprotein, or instability of the compound in the cell culture medium.[3][12]
Q3: What are the standard experimental methods to assess the cell permeability of my degrader?
A3: Several in vitro assays are routinely used to evaluate cell permeability:[13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for early-stage screening.[14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux.[13]
-
Cellular Accumulation Assays: Quantifying the intracellular concentration of the degrader using LC-MS/MS provides direct evidence of cell penetration.
Q4: What is the "hook effect" and how does it relate to pomalidomide degraders?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (target-PROTAC-CRBN) required for degradation. This can lead to a bell-shaped dose-response curve.
Q5: Can the choice of E3 ligase ligand affect the properties of the degrader?
A5: Yes, the choice of E3 ligase ligand can significantly impact the physicochemical properties and degradation profile of the PROTAC. While this guide focuses on pomalidomide (a CRBN ligand), other E3 ligase ligands, such as those for VHL, are also widely used.[15] CRBN-based degraders are often smaller and may have more favorable physicochemical properties compared to some VHL-based degraders.[16] The expression levels of the E3 ligase in different cell types can also influence the tissue selectivity of the degrader.[6]
Quantitative Data Summary
The following table summarizes representative data for pomalidomide-based degraders, illustrating the impact of chemical modifications on cell permeability and degradation potency.
| Degrader | Modification | ALogP | PAMPA Permeability (Pe x 10-6 cm/s) | Cellular Degradation (DC50) | Reference |
| MZ1 | Amide Linker | 3.4 | 0.06 | 26 nM (BRD4) | [17] |
| OMZ1 | Ester Linker | 4.1 | 0.6 | 13 nM (BRD4) | [17] |
| ARV-771 | Amide Linker | 3.9 | 0.2 | 1.8 nM (BRD4) | [17] |
| OARV-771 | Ester Linker | 4.6 | 0.3 | 1.2 nM (BRD4) | [17] |
| PROTAC 1 | PEG Linker | - | Medium | - | [9] |
| PROTAC 3 | Alkyl Linker | - | Low | - | [10] |
Note: Data is compiled from multiple sources and specific experimental conditions may vary. This table is for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[14]
Methodology:
-
Prepare a solution of the pomalidomide degrader in a suitable buffer (e.g., PBS) at a known concentration.
-
Coat the filter of a 96-well microplate (donor plate) with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Add the degrader solution to the wells of the donor plate.
-
Place the donor plate on top of a 96-well acceptor plate containing buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the degrader in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the Papp value using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, and t is the incubation time.
2. Cellular Accumulation Assay using LC-MS/MS
Principle: This protocol provides a general framework for quantifying the intracellular accumulation of a pomalidomide-based degrader.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the pomalidomide degrader at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Washing: Aspirate the compound-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular degrader.
-
Cell Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes.
-
Lysate Collection and Processing: Collect the cell lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation for LC-MS/MS: Precipitate the protein from a known amount of lysate using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the degrader. Use a standard curve of the degrader to ensure accurate quantification.
-
Data Normalization: Normalize the intracellular concentration of the degrader to the protein concentration of the lysate to account for variations in cell number.
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This technique is used to verify the formation of the target protein-degrader-CRBN ternary complex within the cell.[12]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the pomalidomide degrader or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot for the presence of the target protein and CRBN. An increased association between the target and CRBN in the degrader-treated sample compared to the control indicates ternary complex formation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing degraders: principles and perspectives on design and chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00272C [pubs.rsc.org]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. benchchem.com [benchchem.com]
- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pomalidomide-Based PROTAC Building Blocks: 4'-alkylC2-azide vs. C5-azide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The rational design of these heterobifunctional molecules is paramount to their success, with the choice of E3 ligase ligand and the nature of the linker playing a critical role in determining potency, selectivity, and pharmacokinetic properties. Pomalidomide (B1683931), a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a cornerstone in the development of many PROTACs.[1][2] This guide provides a comparative analysis of two key pomalidomide-based building blocks: Pomalidomide 4'-alkylC2-azide and Pomalidomide-C5-azide .
This comparison will delve into the structural differences, the implications for PROTAC performance, and available experimental data. A significant body of research highlights the advantages of linker attachment at the C5 position of the pomalidomide phthalimide (B116566) ring for mitigating off-target effects, a crucial aspect of developing safe and effective protein degraders.[3][4]
Introduction to Pomalidomide Functionalization for PROTACs
Pomalidomide's function within a PROTAC is to recruit the CRBN E3 ligase, bringing it into proximity with a target protein of interest (POI) to induce the latter's ubiquitination and subsequent degradation by the proteasome.[3][5] The point of attachment of the linker to the pomalidomide scaffold is a critical design parameter that influences the geometry of the ternary complex (POI-PROTAC-CRBN) and can impact both on-target activity and off-target effects.[1] The two molecules under comparison here represent different strategies for linker attachment: modification at the 4'-amino group versus the C5 position of the phthalimide ring.
Structural and Functional Comparison
| Feature | This compound | Pomalidomide-C5-azide |
| Linker Attachment Point | 4'-amino group of the pomalidomide core | C5 position of the phthalimide ring |
| Linker Composition | Typically an alkyl chain of two carbons (C2) with a terminal azide | Typically an alkyl chain of five carbons (C5) with a terminal azide |
| Reported Impact on Off-Target Effects | Limited public data available. Linker attachment at the 4-position has been associated with off-target degradation of zinc-finger proteins.[6] | Well-documented to reduce off-target degradation of zinc-finger (ZF) proteins.[7][8] |
| PROTAC Potency | Dependent on the specific target and linker properties. | Generally associated with high degradation potency.[5] |
Performance Data: The Critical Role of the Linker Attachment Point
The following tables summarize performance data for PROTACs synthesized using C5-functionalized pomalidomide, illustrating their high potency.
Table 1: Performance of Pomalidomide-C5-azide Derived PROTACs Against Various Targets
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | MT-809 | ~12 | >99 | Namalwa |
| EGFR | Compound 16 | 32.9 | 96 | A549 |
| ALK | dALK-2 | 10 | >90 | SU-DHL-1 |
Data synthesized from published literature.[1][5][10]
Table 2: Comparison of C4 vs. C5 Linker Attachment on BTK Degradation
| PROTAC | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | C4 | Inactive | - | Namalwa |
| MT-809 | C5 | ~12 | >99 | Namalwa |
Data from a study on BTK degraders, highlighting the dramatic improvement in potency when moving the linker attachment from C4 to C5.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action for pomalidomide-based PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these degraders.
Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to CuAAC and SPAAC in Pomalidomide-Based PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in therapeutic innovation, enabling the targeted degradation of disease-causing proteins. A crucial step in the synthesis of these heterobifunctional molecules is the conjugation of a target-binding ligand to an E3 ligase-recruiting moiety. Pomalidomide (B1683931), a potent binder of the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design.[1][2] The formation of a stable linkage between the pomalidomide unit and the target-binding ligand is paramount, with "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), representing the most prominent methods for this conjugation.[1]
This guide provides an objective comparison of CuAAC and SPAAC for the synthesis of pomalidomide-based PROTACs, supported by experimental data from relevant literature. We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize the underlying biological and chemical workflows.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC is often dictated by the specific requirements of the synthetic strategy, including the desired reaction kinetics, biocompatibility, and the nature of the reactants. The following tables summarize the key quantitative parameters for each method.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) | None required |
| Typical Reaction Time | 4-12 hours | Can be longer, often overnight |
| Typical Yield | High to quantitative (often >90%)[3] | Generally high, but can be variable |
| Reaction Temperature | Room temperature | Room temperature |
| Biocompatibility | Limited by the cytotoxicity of the copper catalyst | Excellent, suitable for in vivo applications |
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Fast | Slower than CuAAC, dependent on the strain of the cyclooctyne |
| Reactant Requirements | Pomalidomide-alkyne/azide, Ligand-azide/alkyne, Copper(I) source, Reducing agent, Ligand for copper | Pomalidomide-azide, Ligand with a strained alkyne (e.g., DBCO) |
| Purification | Requires removal of copper catalyst | Generally simpler purification |
| Cost of Reagents | Generally lower cost for terminal alkynes | Strained alkynes (e.g., DBCO) can be more expensive |
Signaling Pathway and Experimental Workflows
To understand the context of pomalidomide PROTAC synthesis and action, it is essential to visualize the relevant biological pathway and the synthetic workflows.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Caption: Comparative workflows for CuAAC and SPAAC in PROTAC synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a pomalidomide-based PROTAC using CuAAC and SPAAC. These should be adapted based on the specific target ligand and linker characteristics.
Protocol 1: Pomalidomide PROTAC Synthesis via CuAAC
This protocol describes the conjugation of an alkyne-functionalized pomalidomide with an azide-functionalized target protein ligand.
Materials:
-
Alkyne-functionalized pomalidomide
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(hydroxymethyl)aminomethane (Tris) buffer
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Deionized water
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized pomalidomide (1.0 equivalent) in a minimal amount of DMSO.
-
Dissolve the azide-functionalized target protein ligand (1.0-1.2 equivalents) in a compatible solvent mixture (e.g., DMSO/water).
-
-
Catalyst Preparation:
-
Prepare a fresh stock solution of 100 mM CuSO₄ in deionized water.
-
Prepare a fresh stock solution of 1 M sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, combine the dissolved alkyne-functionalized pomalidomide and azide-functionalized target protein ligand.
-
Add Tris buffer (pH 7.4-8.0) to the desired final concentration.
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).[1]
-
-
Purification:
-
Upon completion, quench the reaction by adding EDTA to chelate the copper ions.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Pomalidomide PROTAC Synthesis via SPAAC
This protocol describes the copper-free conjugation of an azide-functionalized pomalidomide with a DBCO-functionalized target protein ligand.
Materials:
-
Azide-functionalized pomalidomide
-
DBCO-functionalized target protein ligand
-
Anhydrous DMSO or DMF
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized pomalidomide (1.0 equivalent) in anhydrous DMSO or DMF.
-
Dissolve the DBCO-functionalized target protein ligand (1.0-1.2 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the dissolved azide-functionalized pomalidomide and DBCO-functionalized target protein ligand.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS. Reaction times can be longer than CuAAC, often requiring overnight stirring.
-
-
Purification:
-
Once the reaction is complete, directly purify the crude product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Conclusion
Both CuAAC and SPAAC are powerful and versatile methods for the synthesis of pomalidomide-based PROTACs. The choice between them hinges on a careful consideration of the experimental context.
-
CuAAC is often favored for its rapid reaction kinetics and the use of readily available and less expensive terminal alkyne reagents.[4] It is an excellent choice for routine synthesis and library generation where the potential for copper-induced side reactions can be managed.
-
SPAAC is the preferred method when biocompatibility is paramount, such as in the synthesis of PROTACs for in-cell or in-vivo studies.[4] The absence of a cytotoxic copper catalyst simplifies the workflow and purification process, though it may come at the cost of slower reaction times and more expensive strained alkyne reagents.
Ultimately, the selection of the appropriate click chemistry reaction will depend on the specific goals of the research, the chemical nature of the PROTAC components, and the intended application of the final molecule. By understanding the quantitative and qualitative differences between CuAAC and SPAAC, researchers can make an informed decision to efficiently synthesize the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pomalidomide, Lenalidomide, and Thalidomide as E3 Ligase Ligands
Introduction
Thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), are a class of drugs known as immunomodulatory drugs (IMiDs). Initially marked by thalidomide's historical association with teratogenicity, these compounds have been successfully repurposed as powerful therapeutics for hematological malignancies, most notably multiple myeloma (MM) and myelodysplastic syndrome (MDS).[1][2] Their mechanism of action remained elusive for decades until the discovery of Cereblon (CRBN) as their primary cellular target.[1][2]
IMiDs function as "molecular glue" degraders.[3][4][5] They bind to CRBN, which is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[6][7][8] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing novel protein-protein interactions with "neosubstrates" that are not typically recognized by the E3 ligase.[3][4] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[4][9] This guide provides a detailed comparison of thalidomide, lenalidomide, and pomalidomide, focusing on their performance as CRBN ligands, their substrate specificities, and the experimental methods used to characterize them.
Mechanism of Action: IMiD-Mediated Protein Degradation
The CRL4^CRBN^ E3 ligase complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (RBX1, also known as ROC1), and the substrate receptor CRBN.[6][8] In the absence of an IMiD, the complex targets endogenous substrates for degradation. When an IMiD binds to a specific pocket in CRBN, it creates a new interface that recruits neosubstrate proteins, leading to their ubiquitination and subsequent destruction.[1][2][6] The subtle structural differences between thalidomide, lenalidomide, and pomalidomide are responsible for their distinct profiles of neosubstrate degradation, which in turn dictate their therapeutic activities.[10][11]
Comparative Data
Binding Affinity to Cereblon (CRBN)
The affinity of each IMiD for CRBN is a critical factor in its efficacy. Pomalidomide and lenalidomide exhibit significantly stronger binding to CRBN than the parent compound, thalidomide.[1][11] This higher affinity can contribute to more efficient formation of the ternary complex (CRBN-IMiD-neosubstrate) and more potent degradation.[12]
| Compound | Dissociation Constant (Kd) for CRBN | IC50 vs Thalidomide Beads | Reference(s) |
| Pomalidomide | ~157 nM | ~2 µM | [13][14] |
| Lenalidomide | ~178 nM | ~2 µM | [13][14] |
| Thalidomide | ~250 nM | >10 µM | [13][14] |
Table 1: Comparison of binding affinities of IMiDs to the CRBN E3 ligase component. Data are compiled from in vitro binding assays.
Neosubstrate Specificity and Degradation Potency
The therapeutic utility and side-effect profiles of IMiDs are largely determined by the specific set of proteins they target for degradation. While there is overlap, key differences in their neosubstrate profiles have been identified. Pomalidomide is generally a more potent degrader of shared substrates compared to lenalidomide and thalidomide.[10][15]
| Neosubstrate | Pomalidomide | Lenalidomide | Thalidomide | Associated Clinical Relevance | Reference(s) |
| IKZF1 (Ikaros) | +++ (Most Potent) | ++ | + | Anti-myeloma activity, T-cell co-stimulation | [10][11][16][17] |
| IKZF3 (Aiolos) | +++ (Most Potent) | ++ | + | Anti-myeloma activity, T-cell co-stimulation | [10][11][16][17] |
| CK1α (Casein Kinase 1α) | - | +++ (Selective) | - | Efficacy in 5q-myelodysplastic syndrome (MDS) | [1][10][11] |
| GSPT1 | +/- | +/- | +/- | Cytotoxicity in AML; often requires derivatives (e.g., CC-885) for potent degradation | [10][18][19] |
| SALL4 | + | + | ++ | Linked to teratogenicity (limb malformations) | [1][18] |
| ARID2 | ++ (Specific) | - | - | May contribute to superior anti-myeloma effect over lenalidomide | [11] |
| ZFP91 | ++ | ++ | +/- | IMiD-dependent CRL4^CRBN^ substrate | [10][20] |
Table 2: Comparative neosubstrate degradation profiles of pomalidomide, lenalidomide, and thalidomide. Potency is indicated qualitatively (+/- to +++), reflecting relative efficacy.
Experimental Protocols
The characterization of IMiDs as E3 ligase ligands involves a variety of biochemical and cell-based assays. Below are methodologies for key experiments.
CRBN Binding Assay (Thermal Shift Assay)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, confirming a binding interaction.
Methodology:
-
Protein Preparation: Purify the recombinant human CRBN-DDB1 complex.[14]
-
Reaction Setup: In a 96-well PCR plate, mix the purified CRBN-DDB1 complex (e.g., 2 µM) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the IMiD (pomalidomide, lenalidomide, or thalidomide) across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm.
-
Analysis: Plot the change in Tm (ΔTm) against the ligand concentration to determine the binding affinity.
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction of a specific protein in cells following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates.[10] Allow cells to adhere or stabilize overnight.
-
Dosing: Treat the cells with a dose-response curve of the IMiD (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).[10][21]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-CK1α). Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the neosubstrate band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cell Viability Assay
These assays measure the overall health of a cell population after drug treatment and are used to determine the cytotoxic or cytostatic effects of the compounds.
Methodology:
-
Cell Seeding: Seed cells (e.g., MM.1S) into a 96-well plate at a predetermined optimal density and allow them to acclimate.
-
Compound Treatment: Add a serial dilution of the IMiD to the wells. Include wells with vehicle control (DMSO) for 100% viability and wells with a known cytotoxic agent or no cells for background measurement.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 or 96 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add a viability reagent, such as one based on:
-
Resazurin (B115843): Measures metabolic activity through the reduction of blue resazurin to pink resorufin.[22]
-
MTS/XTT: Tetrazolium salts that are reduced by cellular dehydrogenases to a colored formazan (B1609692) product.
-
ATP Content (e.g., CellTiter-Glo®): Measures ATP levels, an indicator of metabolically active cells, via a luciferase reaction that produces a luminescent signal.
-
-
Signal Measurement: After a short incubation with the reagent (e.g., 1-4 hours), measure the signal using a plate reader (absorbance for resazurin/MTS, luminescence for ATP-based assays).
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration).
Conclusion
Pomalidomide, lenalidomide, and thalidomide, while structurally similar, exhibit distinct and clinically relevant differences as molecular glue degraders. Pomalidomide generally demonstrates superior binding affinity and greater potency in degrading key anti-cancer targets like IKZF1 and IKZF3 compared to lenalidomide and thalidomide.[10][11][15] Lenalidomide possesses a unique and therapeutically critical ability to selectively degrade CK1α, making it effective for treating 5q-MDS.[10][11] Thalidomide, the progenitor of this class, is generally less potent but laid the groundwork for understanding this novel mechanism of action.[5][13] The choice of IMiD for therapeutic use or as a component in developing novel degraders like PROTACs depends on the desired neosubstrate target and required potency.[12][15] The continued study of these molecules provides a powerful paradigm for the rational design of future molecular glues to target a wider range of disease-causing proteins.[23]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. cellgs.com [cellgs.com]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. beyondspringpharma.com [beyondspringpharma.com]
- 22. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
A Comparative Guide to the Validation of Target Protein Degradation by Pomalidomide-PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) with other alternatives, supported by experimental data. It details the methodologies for key validation experiments and offers visualizations of the underlying biological processes and experimental workflows.
Pomalidomide (B1683931), an immunomodulatory drug, has been effectively repurposed as a powerful E3 ligase recruiter in the field of targeted protein degradation.[1][] Pomalidomide-based PROTACs are heterobifunctional molecules that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific proteins of interest (POIs).[3][4] This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, a strategy that can overcome resistance mechanisms and provide a more durable therapeutic response.[3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein.[4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, creating a polyubiquitin (B1169507) chain that marks it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Mechanism of action of a pomalidomide-based PROTAC.
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] The following tables provide a summary of representative data for pomalidomide-based PROTACs targeting various proteins, as well as a comparison with PROTACs that utilize a different E3 ligase recruiter, VHL.
| Target Protein | Pomalidomide-PROTAC | Cell Line | DC50 | Dmax | Reference |
| BRD4 | ARV-825 | Ramos | 0.001 µM | >95% | [5] |
| EGFR | Compound 16 | A549 | 0.10 µM (IC50) | N/A | [6] |
| PI3K | GP262 | MDA-MB-231 | 42.23-227.4 nM | 71.3-88.6% | [7] |
| mTOR | GP262 | MDA-MB-231 | 45.4 nM | 74.9% | [7] |
| Tyrosinase | TD9 | MNT-1 | ~50 µM | 61% | [8] |
Table 1: Performance of Various Pomalidomide-Based PROTACs. Note: IC50 values represent the concentration for 50% inhibition of activity, which can correlate with degradation. Data is compiled from different studies and experimental conditions may vary.
| Target Protein | E3 Ligase Recruiter | PROTAC | Cell Line | DC50 | Dmax | Reference |
| BRD4 | Pomalidomide (CRBN) | ARV-825 | Ramos | 0.001 µM | >95% | [5] |
| BRD4 | VHL | MZ1 | HeLa | 0.024 µM | ~90% | [8] |
| SMARCA2 | Pomalidomide (CRBN) | ACBI1 | MV-4-11 | 0.005 µM | >95% | [8] |
| SMARCA2 | VHL | PROTAC 1 | MV-4-11 | 0.015 µM | >90% | [8] |
Table 2: Comparison of PROTACs with Different E3 Ligase Recruiters. Note: Data is compiled from different studies and experimental conditions may vary.
A significant challenge with pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) transcription factors.[9][10] Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these off-target effects.[9]
| Pomalidomide Moiety | Target Protein | Off-Target ZF Degradation | Reference |
| Unmodified | Various | Observed | [10] |
| C5-modified | ALK | Reduced | [10] |
Table 3: Impact of Pomalidomide Modification on Off-Target Effects.
Experimental Protocols for Validation
Accurate and reproducible validation of protein degradation is crucial for PROTAC development. The following are detailed methodologies for key experiments.
Western Blotting for Quantifying Protein Degradation
Objective: To determine the DC50 and Dmax of a pomalidomide-PROTAC.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-PROTAC and control compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the pomalidomide-PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[11][12]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-PROTAC and control compounds
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with the pomalidomide-PROTAC or a control and lyse with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN, followed by incubation with Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Western Blotting: Analyze the eluate by Western blotting, probing for the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1, CUL4A). The presence of all components in the immunoprecipitate confirms the formation of the ternary complex.[13]
Quantitative Proteomics for Off-Target Analysis
Objective: To assess the selectivity of the pomalidomide-PROTAC and identify potential off-target degradation events.
Materials:
-
Cell line
-
Pomalidomide-PROTAC and control compounds
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the pomalidomide-PROTAC and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides and, if using, label with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly downregulated. This provides a global view of the PROTAC's selectivity.[14]
A typical experimental workflow for PROTAC validation.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Linker Selection for Pomalidomide 4'-alkylC2-azide Conjugates in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. In the context of PROTACs that utilize Pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ligase, the nature of the linker is a key determinant of the final conjugate's efficacy and developability. This guide provides a comparative analysis of different linker strategies for Pomalidomide 4'-alkylC2-azide conjugates, supported by experimental data from relevant studies, to inform the rational design of potent and selective protein degraders.
This compound is a versatile building block for PROTAC synthesis. The azide (B81097) group allows for the efficient and specific attachment of various linkers and warheads using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. The choice of linker conjugated to this azide moiety profoundly impacts the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and CRBN, which is essential for subsequent ubiquitination and proteasomal degradation[3]. Key linker characteristics that require careful consideration include its composition (e.g., polyethylene (B3416737) glycol vs. alkyl chains), length, and rigidity.
Data Presentation: Comparative Performance of Linkers in Pomalidomide-Based PROTACs
The following tables summarize quantitative data from published literature on Pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation potency (DC50) and maximal degradation (Dmax). While this data is not exclusively from PROTACs synthesized from this compound, it provides valuable insights into the performance of different linker types commonly attached to the pomalidomide core.
Table 1: Comparison of PEG vs. Alkyl Linkers in Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC | E3 Ligand | Linker Type | Target | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | ~1.8 | >95 | MV4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[4]
Table 2: Influence of Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK) by Pomalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Degrader 1 | PEG | 12 | >1000 | <20 |
| Degrader 2 | PEG | 16 | 50 | >90 |
| Degrader 3 | PEG | 20 | 250 | ~70 |
Note: This table presents illustrative data synthesized from published literature on the impact of linker length on PROTAC efficacy.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and evaluation of Pomalidomide-based PROTACs are provided below.
Synthesis of Pomalidomide-Based PROTACs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
If using, prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).
-
-
Reaction Initiation:
-
Add the CuSO4 solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the final PROTAC conjugate.[2]
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[5][6][7]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
This protocol describes how to determine the binding affinities and thermodynamics of binary and ternary complex formation.
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified E3 ligase (e.g., CRBN)
-
Purified target protein
-
PROTAC of interest
-
Appropriate buffer
Procedure:
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution in the ITC cell. Analyze the data to determine KD2.
-
-
Determining Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
Mandatory Visualization
Caption: Mechanism of Pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Efficacy of Pomalidomide-Based Degraders In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets. Pomalidomide (B1683931), an immunomodulatory drug, has been effectively repurposed as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase for the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules induce the degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system. This guide provides an objective comparison of the in vitro performance of pomalidomide-based degraders against alternative strategies, supported by experimental data and detailed protocols.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while a separate ligand on the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1]
dot
Caption: PROTAC-mediated protein degradation pathway.
Comparative Performance Data
The efficacy of pomalidomide-based degraders is typically evaluated by their ability to induce potent and selective degradation of the target protein, often quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
Pomalidomide-Based Degraders vs. Small Molecule Inhibitors
Pomalidomide-based PROTACs offer a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, rather than just inhibiting its function. This can lead to a more profound and durable biological effect.
Table 1: Comparison of a Pomalidomide-Based EGFR Degrader with Small Molecule Inhibitors
| Compound | Target | Mechanism | Cell Line | IC50 (µM) | Dmax (%) | Reference |
| Compound 16 (PROTAC) | EGFR | Degradation | A549 | 0.10 (vs EGFRwt) | 96 | [2] |
| Erlotinib (B232) | EGFR | Inhibition | A549 | ~0.72 (calculated) | N/A | [2] |
| Doxorubicin | Topo II | Inhibition | A549 | N/A | N/A | [2] |
Note: Compound 16 was found to be 7.18 times more active than erlotinib against A549 cells.[2] The IC50 for Erlotinib is an approximation based on this reported fold difference.
Table 2: Comparison of a Pomalidomide-Based HDAC8 Degrader with an HDAC Inhibitor
| Compound | Target | Mechanism | Cell Line | DC50 (nM) / IC50 (µM) | Dmax (%) | Reference |
| ZQ-23 (PROTAC) | HDAC8 | Degradation | Not Specified | DC50: 147 | 93 | [3][4] |
| PCI-34051 | HDAC8 | Inhibition | Not Specified | IC50: 0.01 | N/A | [5] |
Pomalidomide-Based (CRBN) vs. VHL-Based Degraders
The choice of E3 ligase recruiter can significantly impact the performance of a PROTAC. While pomalidomide recruits CRBN, other ligands, such as those derived from the von Hippel-Lindau (VHL) tumor suppressor, are also commonly used.
Table 3: Comparison of CRBN- and VHL-Based BRD4 Degraders
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | Activity | Reference |
| dBET1 | Pomalidomide (CRBN) | BRD4 | Various | Frequently inactive in a panel of 56 cell lines | [6] |
| MZ1 | VHL Ligand | BRD4 | Various | Broadly active in a panel of 56 cell lines | [6] |
Note: The activity of CRBN-based PROTACs can be more cell-type dependent, while VHL-based PROTACs have shown broader activity across various cell lines.[6][7]
Experimental Protocols
Accurate in vitro evaluation of pomalidomide-based degraders relies on robust and well-defined experimental protocols.
Western Blotting for DC50 and Dmax Determination
This is a fundamental assay to quantify the extent of target protein degradation.
dot
Caption: Experimental workflow for Western Blotting.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the pomalidomide-based degrader for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the pomalidomide-based degrader to induce ubiquitination of the target protein in a cell-free system.
Methodology using Immunoprecipitation-Western Blot:
-
Cell Treatment: Treat cells with the pomalidomide-based degrader. To observe ubiquitinated protein, it is often necessary to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) and boil to disrupt protein-protein interactions. Dilute the lysate with a buffer lacking SDS to reduce the detergent concentration.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the target protein to form an antibody-protein complex.
-
Capture the complex using protein A/G agarose beads.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.
-
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the functional consequences of their degradation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.
dot
Caption: Simplified EGFR signaling pathway.
HDAC8 Signaling
Histone Deacetylase 8 (HDAC8) is a class I HDAC that removes acetyl groups from histone and non-histone proteins. Its activity can influence gene expression and the function of various cellular proteins, thereby impacting processes like cell cycle progression and differentiation.
dot
Caption: Role of HDAC8 in deacetylation.
BRAF Signaling Pathway
BRAF is a serine/threonine protein kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and proliferation in various cancers.
dot
Caption: The BRAF/MAPK signaling cascade.
Conclusion
Pomalidomide-based degraders represent a powerful and versatile tool in the targeted protein degradation landscape. Their in vitro evaluation requires a multifaceted approach, encompassing the quantification of degradation potency and efficacy, confirmation of the mechanism of action, and comparison with alternative therapeutic strategies. The data and protocols presented in this guide provide a framework for researchers to systematically assess the performance of novel pomalidomide-based degraders and make informed decisions in the drug development process. The choice of E3 ligase recruiter and the specific biological context are critical considerations that can influence the ultimate success of a targeted protein degrader.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Validation of Pomalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the in vivo validation of a novel therapeutic is a critical step. This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize a Pomalidomide (B1683931) 4'-alkylC2-azide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore its performance in the context of alternative PROTAC designs and provide supporting data and experimental protocols to inform your research.
Pomalidomide-based PROTACs have emerged as a powerful modality for targeted protein degradation.[1] The 4'-alkylC2-azide functionalization of pomalidomide provides a versatile building block for PROTAC synthesis, incorporating an E3 ligase ligand and a linker with a terminal azide (B81097) for conjugation to a target protein ligand.[2] The choice of the E3 ligase ligand and the linker technology is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the body's own ubiquitin-proteasome system. The pomalidomide moiety binds to the CRBN E3 ubiquitin ligase, while the other end of the PROTAC binds to the protein of interest (POI). This brings the POI in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
References
Quantitative Proteomics for Target Degradation Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention by enabling the selective removal of disease-causing proteins. A critical step in the development of these novel modalities is the rigorous confirmation of on-target degradation and the comprehensive assessment of off-target effects. Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for these validation studies, providing a global and unbiased view of the proteome-wide consequences of degrader treatment.
This guide provides a comparative overview of the most common quantitative proteomics workflows used to confirm target degradation specificity: Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). We present a summary of their performance, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate strategy for your research needs.
Comparison of Quantitative Proteomics Techniques
Each quantitative proteomics technique offers distinct advantages and disadvantages in the context of targeted protein degradation studies. The choice of method often depends on the specific experimental goals, sample type, and available resources.[1]
| Feature | Tandem Mass Tag (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling of peptides with isobaric tags.[1] | Metabolic incorporation of stable isotope-labeled amino acids into proteins.[1] | Direct comparison of peptide signal intensities across different runs.[2][3] |
| Multiplexing | High (up to 16 samples simultaneously).[1] | Low to medium (typically 2-3 samples).[1] | High (theoretically unlimited number of samples).[2] |
| Precision | High, as samples are combined early, minimizing run-to-run variation.[1] | Very high, as labeling occurs in vivo, and samples can be mixed before cell lysis.[1][4] | Lower, susceptible to run-to-run variation in chromatography and mass spectrometry performance.[5][6] |
| Accuracy | Good, but can be affected by ratio compression from co-isolation of peptides.[1] | Excellent, considered the gold standard for quantitative accuracy.[1] | Good, but dependent on the stability of the LC-MS system.[6] |
| Proteome Coverage | Good, though labeling can sometimes lead to sample loss. | Good, but limited to cell culture models that can be metabolically labeled.[1] | Excellent, often identifies the highest number of proteins. |
| Sample Type | Versatile; applicable to cell lines, tissues, and biofluids.[7] | Primarily for in vitro cell culture.[1][7] | Versatile; applicable to a wide range of biological samples.[2] |
| Cost | High, due to the cost of TMT reagents.[1] | High, due to the cost of stable isotope-labeled amino acids and specialized media.[1] | Low, as it does not require expensive labeling reagents.[2] |
| Workflow Complexity | Moderately complex, with additional steps for labeling and quenching.[8] | Complex initial setup for complete metabolic labeling.[9] | Simpler sample preparation, but more complex data analysis to manage variability.[2] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable quantitative proteomics experiments. Below are representative protocols for TMT, SILAC, and LFQ workflows tailored for the analysis of target protein degradation.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol outlines a typical TMT-based workflow to assess changes in protein abundance following treatment with a degrader molecule.[8][10]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and store cell pellets at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Take a consistent amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight at 37°C using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Resuspend digested peptides in a labeling buffer (e.g., TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Normalize the data to account for any variations in sample loading.
-
Identify proteins with a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the control.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Protocol
This protocol describes the use of SILAC for the precise quantification of protein degradation.[9][11]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) for at least five cell divisions to ensure complete incorporation.
-
-
Treatment and Sample Collection:
-
Treat the "heavy" labeled cells with the degrader molecule and the "light" labeled cells with the vehicle control.
-
Harvest both cell populations.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify peptide pairs (light and heavy) using software such as MaxQuant.
-
The ratio of the intensities of the heavy to light peptides provides the relative quantification of protein abundance.
-
A significant decrease in the heavy/light ratio for a protein indicates degradation.
-
Label-Free Quantification (LFQ) Protocol
This protocol provides a general workflow for LFQ to identify on- and off-target effects of a degrader.[2][3]
-
Cell Culture and Treatment:
-
Culture cells and treat with the degrader or vehicle control as described in the TMT protocol.
-
It is crucial to have multiple biological replicates for each condition to ensure statistical power.
-
-
Protein Extraction and Digestion:
-
Individually lyse the cells from each sample and digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. Maintain consistent chromatography and mass spectrometer performance throughout all runs.
-
Typically, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is used.[6]
-
-
Data Analysis:
-
Use a label-free quantification software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
The software will align the chromatograms from all runs and compare the peptide intensities across the different conditions.[2]
-
Perform statistical analysis to identify proteins that are significantly and reproducibly down-regulated upon degrader treatment.
-
Visualizing the Mechanism of Targeted Protein Degradation
Understanding the underlying biological pathways and experimental workflows is essential for interpreting proteomics data. The following diagrams, generated using the DOT language, illustrate key concepts in targeted protein degradation.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 7. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Pomalidomide-Based PROTACs and Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibition to a catalytic, degradation-based mechanism. This guide provides an objective comparison of pomalidomide-based PROTACs and their corresponding small molecule inhibitor counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Pomalidomide-based PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. They consist of a ligand that binds the target protein of interest (POI), a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] Unlike small molecule inhibitors that require sustained occupancy of a target's active site for efficacy, PROTACs act catalytically, enabling substoichiometric degradation of target proteins.[3] This fundamental difference in mechanism of action offers several potential advantages, including the ability to target proteins lacking enzymatic function, overcome inhibitor resistance, and achieve a more profound and durable biological response.[4][5] However, a key consideration for pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins, a challenge that is being addressed through medicinal chemistry strategies such as modification at the C5 position of the pomalidomide scaffold.[1][6][7]
Mechanism of Action: A Tale of Two Modalities
Small molecule inhibitors typically function by binding to the active site of a target protein, thereby blocking its function. This interaction is stoichiometric, and efficacy is dependent on maintaining a sufficient drug concentration to ensure target occupancy.
Pomalidomide-based PROTACs, on the other hand, induce the degradation of the entire target protein.[4] By bringing the target protein into proximity with the CRBN E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3][5]
Comparative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal level of degradation (Dmax), while the potency of a small molecule inhibitor is measured by its half-maximal inhibitory concentration (IC50).[8] The following tables summarize representative data comparing pomalidomide-based PROTACs to their corresponding small molecule inhibitors for specific targets.
Table 1: EGFR-Targeting PROTACs vs. Erlotinib
| Compound | Target | Cell Line | IC50 (µM) | DC50 (µM) | Dmax (%) | Reference |
| Erlotinib | EGFRWT | A549 | 0.32 | - | - | [4] |
| Compound 16 (PROTAC) | EGFRWT | A549 | 0.10 | Not Reported | 96 (at 72h) | [4] |
Table 2: ALK-Targeting PROTACs with Varied Pomalidomide Linkage
| Compound | Target | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Off-Target ZF Degradation | Reference |
| C4-alkyne ALK PROTAC | ALK | Pomalidomide | C4-alkyne | 15 | >90 | Present | [1] |
| C5-alkyne ALK PROTAC | ALK | Pomalidomide | C5-alkyne | 3 | >95 | Reduced | [1] |
Experimental Protocols
Accurate and reproducible experimental validation is crucial for comparing the performance of PROTACs and small molecule inhibitors. Below are detailed protocols for key assays.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a pomalidomide-based PROTAC.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line expressing the protein of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or small molecule inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[2]
2. Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[2][9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer into the wells of a polyacrylamide gel.[2][11]
-
Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[2][11]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[2]
5. Detection and Data Analysis:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[2]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the effect of a PROTAC or small molecule inhibitor on cell viability.
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[8]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compounds to the wells. Include a vehicle control.[8]
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]
4. Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and stabilize the luminescent signal.[8]
5. Data Acquisition and Analysis:
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[8][12]
-
Subtract the average background from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[8]
Cereblon (CRBN) Binding Assay (HTRF®)
This competitive assay measures the binding of a pomalidomide-based PROTAC to its E3 ligase, Cereblon.
1. Assay Principle:
-
The assay uses a GST-tagged human Cereblon protein, an anti-GST antibody labeled with Europium cryptate (donor), and a thalidomide (B1683933) analog labeled with a red fluorophore (acceptor).[13]
-
In the absence of a competitor, the binding of the tracer to Cereblon brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
A test compound that binds to Cereblon will compete with the tracer, leading to a decrease in the FRET signal.[13]
2. Protocol Outline:
-
Dispense test compounds or standards into a low-volume 384-well plate.
-
Add the GST-tagged human Cereblon protein.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the thalidomide-red tracer.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the HTRF signal on a compatible plate reader.
Conclusion
Pomalidomide-based PROTACs offer a distinct and powerful therapeutic modality compared to traditional small molecule inhibitors. Their catalytic mechanism of action and ability to induce complete protein degradation can lead to improved potency, durability of response, and the potential to overcome drug resistance. While challenges such as off-target effects and optimizing pharmacokinetic properties remain, ongoing research and rational design strategies are continually advancing the field. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of these two important classes of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
The Structure-Activity Relationship of Pomalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. Pomalidomide, a derivative of thalidomide (B1683933), has emerged as a cornerstone in the design of these heterobifunctional molecules, serving as a potent E3 ubiquitin ligase ligand that recruits Cereblon (CRBN). The efficacy of pomalidomide-based degraders is not solely dependent on their binding to CRBN; it is a complex interplay of its structural components: the E3 ligase binder, the linker, and the warhead that engages the protein of interest (POI). This guide provides a comparative analysis of the structure-activity relationship (SAR) of pomalidomide-based degraders, supported by quantitative data and detailed experimental protocols to inform the rational design of novel therapeutics.
Key Determinants of Pomalidomide-Based Degrader Efficacy
The potency and selectivity of a pomalidomide-based PROTAC are governed by three critical elements:
-
The Pomalidomide Scaffold: As the CRBN-recruiting moiety, pomalidomide's interaction with the E3 ligase is the initial step in the degradation cascade. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to its predecessor, thalidomide, which often translates to more efficient ternary complex formation and subsequent protein degradation.[1][2]
-
The Linker: The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy. Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and rigidity significantly influence the stability and geometry of the ternary complex (POI-PROTAC-CRBN), thereby impacting degradation efficiency and selectivity.[3]
-
The Linker Attachment Point: Pomalidomide offers two primary points for linker attachment on its phthalimide (B116566) ring: the C4 and C5 positions. The choice of attachment point can profoundly impact the PROTAC's activity. Notably, modifications at the C5 position have been shown to mitigate the off-target degradation of zinc-finger proteins, a known challenge with some pomalidomide-based PROTACs.[4][5]
Comparative Performance of Pomalidomide-Based Degraders
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs against various protein targets, highlighting key SAR insights.
Table 1: Comparison of Pomalidomide- vs. Thalidomide-Based Degraders Targeting BRD4
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound X | Pomalidomide | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |
| Compound Y | Thalidomide | PEG linker | Not Reported | ~50 at 1µM | THP-1 |
Note: Data is compiled from different studies and experimental conditions may vary.[2]
Table 2: Impact of Linker Attachment Point on Pomalidomide-Based ALK Degraders
| PROTAC | Linker Attachment | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Zinc Finger Degradation | Cell Line |
| MS4078 | C4-alkyne | ~50 | >90 | High | SU-DHL-1 |
| dALK-2 | C5-alkyne | ~10 | >95 | Low | SU-DHL-1 |
This data illustrates that shifting the linker attachment from C4 to C5 can significantly improve on-target potency and reduce off-target activity.[6]
Table 3: Influence of Linker Composition on Pomalidomide-Based BTK Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | <10 | >90 | MOLM-14 |
| Compound B | Alkyl Chain | 25-50 | >80 | MOLM-14 |
Data synthesized from published literature, highlighting the potential for hydrophilic linkers like PEG to enhance degradation potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of pomalidomide-based degraders.
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol outlines the quantification of dose-dependent degradation of a target protein.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescence detection system.
6. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][7]
Protocol 2: Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a compound to the CRBN-DDB1 complex.
1. Reagents and Materials:
- Recombinant human CRBN-DDB1 complex.
- Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide).
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
- Test compounds (e.g., pomalidomide-based degrader).
- Black, low-binding 96-well microplate.
- Microplate reader capable of measuring fluorescence polarization.
2. Procedure:
- Prepare a serial dilution of the test compound in assay buffer.
- In a 96-well plate, add the diluted compounds.
- Add a constant concentration of the CRBN-DDB1 complex and the fluorescently labeled thalidomide probe to all wells.
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Measure the fluorescence polarization of each well.
3. Data Analysis:
- The binding of the fluorescent probe to CRBN results in a high polarization value.
- Competitive binding of the test compound displaces the probe, leading to a decrease in polarization.
- Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 value, which reflects the binding affinity.[8][9]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
1. Cell Culture and Treatment:
- Culture cells expressing the target protein.
- Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
- In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
2. Cell Lysis:
- Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
3. Immunoprecipitation:
- Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
- Add Protein A/G magnetic beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binders.
- Elute the immunoprecipitated proteins from the beads.
4. Western Blotting:
- Perform Western blotting on the eluted samples using an antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in the ubiquitin signal in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.[6]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the action and evaluation of pomalidomide-based degraders, the following diagrams provide a visual representation of the key signaling pathway and experimental workflows.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: A typical workflow for the evaluation of pomalidomide-based degraders.
Caption: Logical relationship of ternary complex formation.
References
A Comparative Guide to the Immunomodulatory Effects of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). It delves into their mechanism of action, compares their performance with pomalidomide (B1683931) and other alternatives, and provides detailed experimental protocols for assessing their immunomodulatory properties.
Introduction to Pomalidomide-Based PROTACs and Immunomodulation
Pomalidomide is an immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] This mechanism is harnessed in pomalidomide-based PROTACs, which are heterobifunctional molecules. They consist of a warhead that binds to a protein of interest (POI), a linker, and a pomalidomide moiety that recruits the CRBN E3 ligase. This induced proximity results in the targeted degradation of the POI.
The intrinsic immunomodulatory activity of pomalidomide stems from its ability to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These proteins act as repressors of T-cell activity. Their degradation leads to T-cell co-stimulation, increased production of interleukin-2 (B1167480) (IL-2), and enhanced anti-tumor immunity.[3][4][5] Pomalidomide-based PROTACs not only degrade their intended target but can also retain and sometimes enhance these immunomodulatory effects.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory profile of pomalidomide-based PROTACs can vary depending on the specific PROTAC design, including the linker and the targeted protein. Here, we compare the effects of pomalidomide with a representative first-generation pomalidomide-based PROTAC and a next-generation IKZF1/3 degrader.
Table 1: Quantitative Comparison of Protein Degradation
| Compound | Target Protein(s) | DC50 (IKZF1/3 Degradation) | Dmax (IKZF1/3 Degradation) | Notes |
| Pomalidomide | IKZF1, IKZF3 | nM range | >90% | Serves as a baseline for immunomodulatory degradation activity.[4] |
| BET-targeting PROTAC (e.g., ARV-825) | BRD4, IKZF1, IKZF3 | nM range for BRD4; higher nM for IKZF1/3 | >90% for BRD4; variable for IKZF1/3 | The pomalidomide moiety contributes to IKZF1/3 degradation, providing a dual mechanism of action.[6] |
| Next-gen IKZF1/3 Degrader (e.g., CFT7455) | IKZF1, IKZF3 | pM to low nM range | >95% | Engineered for enhanced potency and selectivity for IKZF1/3 degradation, leading to stronger immunomodulatory effects.[7] |
Table 2: Comparative Immunomodulatory Activity
| Parameter | Pomalidomide | BET-targeting PROTAC | Next-gen IKZF1/3 Degrader |
| T-Cell Activation | Moderate | Moderate to High | High |
| IL-2 Production | Increased | Increased | Significantly Increased |
| Cytokine Release (IFN-γ, TNF-α) | Modulated | Modulated | Potently Modulated |
| Off-Target Zinc Finger Protein Degradation | Yes | Yes | Mitigated through design |
Signaling Pathways and Mechanisms of Action
The primary immunomodulatory signaling pathway initiated by pomalidomide-based molecules involves the degradation of Ikaros and Aiolos, which are key negative regulators of T-cell function.
A critical aspect in the design of pomalidomide-based PROTACs is mitigating the off-target degradation of other zinc-finger proteins. Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of these off-target proteins to CRBN.
Experimental Protocols
Accurate assessment of the immunomodulatory effects of pomalidomide-based PROTACs requires robust experimental methodologies.
Western Blot for IKZF1 and IKZF3 Degradation
This protocol is used to quantify the degradation of Ikaros and Aiolos in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant T-cell line) and treat with a dose range of the pomalidomide-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of IKZF1 and IKZF3 to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Cytokine Release Assay (Cytometric Bead Array - CBA)
This protocol measures the secretion of key immunomodulatory cytokines, such as IL-2, IFN-γ, and TNF-α, from immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or isolated T-cells and treat them with the pomalidomide-based PROTACs in the presence or absence of a T-cell stimulus (e.g., anti-CD3/CD28 beads).
-
Supernatant Collection: After an appropriate incubation period (e.g., 24, 48, 72 hours), collect the cell culture supernatants.
-
Cytometric Bead Array:
-
Use a commercial CBA kit for human Th1/Th2/Th17 cytokines.
-
Mix the cytokine capture beads with the collected supernatants or recombinant standards.
-
Add PE-conjugated detection antibodies to form sandwich complexes.
-
Acquire samples on a flow cytometer.
-
-
Data Analysis: Analyze the fluorescence intensity to determine the concentration of each cytokine in the samples based on the standard curve.
T-Cell Activation Assay (Flow Cytometry)
This protocol assesses the activation status of T-cells following treatment with pomalidomide-based PROTACs.
Methodology:
-
Cell Culture and Treatment: Treat PBMCs with the PROTACs as described for the cytokine release assay.
-
Cell Staining:
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD25 and CD69.
Conclusion
Pomalidomide-based PROTACs represent a promising class of therapeutics that combine targeted protein degradation with potent immunomodulation. Their ability to degrade IKZF1 and IKZF3, leading to T-cell activation, offers a significant advantage in cancer therapy. However, careful consideration of their design is crucial to optimize on-target immunomodulatory effects while minimizing off-target toxicities. The experimental protocols detailed in this guide provide a robust framework for the comprehensive assessment and comparison of the immunomodulatory properties of novel pomalidomide-based PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the immunomodulatory consequences of these molecules will be paramount for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pomalidomide 4'-alkylC2-azide: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and operational integrity. Pomalidomide 4'-alkylC2-azide, a functionalized cereblon ligand used in Proteolysis Targeting Chimera (PROTAC) research, requires a dual-focused disposal protocol due to its cytotoxic nature and the inherent risks associated with organic azides. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Core Principles of Disposal
The disposal of this compound must address both its cytotoxic properties, similar to other immunomodulatory imide drugs (IMiDs), and the explosive potential of the azide (B81097) group.[1][2] Therefore, a multi-step approach involving segregation, decontamination (where applicable), and compliant waste stream management is imperative.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemically resistant gloves (nitrile is preferred) are mandatory when handling this compound.[3]
-
Ventilation: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.[4]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or allow contact with metal surfaces to prevent the formation of highly shock-sensitive and explosive heavy metal azides.[1][5] Use plastic or ceramic spatulas.[6]
-
Acids: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1][3]
-
Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, which can react with the azide to form extremely unstable di- and tri-azidomethane.[1][5]
-
-
Spill Management: In case of a small spill, carefully sweep up the solid material to avoid dust formation or absorb solutions with appropriate materials.[3][7] The contaminated area should then be cleaned. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) office.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key safety parameters for handling azide compounds.
| Parameter | Guideline | Rationale |
| Storage Temperature | Below room temperature, at -20°C is recommended.[1] | To maintain stability and prevent decomposition.[3] |
| Carbon to Nitrogen Ratio | A C:N ratio of at least 3 is generally considered more stable. | To reduce the risk of explosive decomposition.[7] |
| Concentration in Solution | Should not exceed 1 M for storage.[5] | To minimize the hazard of concentrated azides. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the first and most critical step.
-
Identify Cytotoxic/Azide Waste: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, disposable lab coats).[8]
-
-
Use Designated Waste Containers:
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[8] In many regions, these are color-coded purple for cytotoxic waste.[9]
-
Solid Waste: Contaminated solids such as gloves, absorbent pads, and vials should be collected in a clearly labeled, leak-proof container.[8] This container should be specifically marked as "Cytotoxic Waste" and "Azide-Containing Waste."[1] Often, purple bags are used for cytotoxic materials.[9][10]
-
Liquid Waste: Azide-containing liquid waste streams must be collected separately.[1] Never mix azide waste with acidic waste.[1] The liquid waste container should be clearly labeled with its full chemical contents.
-
Step 2: Chemical Deactivation (for liquid waste, where feasible)
For liquid waste containing residual organic azides, a chemical deactivation step to convert the azide to a more stable amine derivative is recommended before final disposal.[1] This procedure should only be performed by trained personnel in a controlled environment.
Experimental Protocol: Reduction of Organic Azide to Amine
This is a general protocol and may need to be adapted based on the specific concentration and solvent system of the waste stream.
-
Materials:
-
Azide-containing liquid waste.
-
Stir plate and stir bar.
-
Triphenylphosphine (B44618) (PPh₃) or another suitable reducing agent.
-
Appropriate reaction vessel within a fume hood.
-
-
Procedure:
-
In a well-ventilated fume hood, place the liquid waste in a suitable reaction vessel with a stir bar.
-
Slowly add a slight excess of triphenylphosphine to the solution while stirring. The reaction is often exothermic.
-
The azide is reduced to an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine upon aqueous workup.
-
Allow the reaction to stir at room temperature until the disappearance of the azide is confirmed by an appropriate analytical method (e.g., IR spectroscopy - disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
The resulting deactivated waste, now containing the amine derivative and triphenylphosphine oxide, should still be disposed of as hazardous chemical waste.
-
Step 3: Final Packaging and Labeling
-
Secure Containers: Ensure all waste containers are tightly sealed to prevent leaks.[6]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
Step 4: Storage and Disposal
-
Interim Storage: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials.[9]
-
Arrange for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[3]
-
Disposal Method: The required method of disposal for cytotoxic waste is high-temperature incineration.[2][10] This ensures the complete destruction of the hazardous chemical compounds. Never dispose of this compound or its containers in regular trash or down the drain.[4][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
